Daphnicyclidin I
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H26N2O3 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(12S,17R,19R,20S)-22-amino-16,20-dimethyl-4-oxa-14-azahexacyclo[15.4.1.02,7.08,21.012,20.014,19]docosa-1(22),2(7),8(21)-triene-3,9-dione |
InChI |
InChI=1S/C22H26N2O3/c1-10-8-24-9-11-3-4-14(25)16-12-5-6-27-21(26)17(12)18-19(16)22(11,2)15(24)7-13(10)20(18)23/h10-11,13,15H,3-9,23H2,1-2H3/t10?,11-,13-,15-,22-/m1/s1 |
InChI Key |
CSQMGFDYNRLDNO-AABDCZIKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Structural Elucidation of Daphnicyclidin Alkaloids: A Technical Guide Focused on Daphnicyclidin A
A Note to the Reader: Initial research into the structural elucidation of "Daphnicyclidin I" revealed a lack of specific data in the peer-reviewed scientific literature. The Daphnicyclidin family, first reported by Kobayashi and coworkers, includes compounds designated A through H, and later J, K, M, and N.[1] While a commercial vendor lists a "this compound," primary scientific publications detailing its isolation and structural analysis could not be located.
To provide a comprehensive and technically detailed guide in line with the original request, this document will focus on the flagship compound of this class, Daphnicyclidin A . The methodologies and data presented here are representative of the intricate process used to characterize this unique family of alkaloids and are based on the seminal work published in the Journal of the American Chemical Society in 2001.[1]
Introduction
The Daphniphyllum alkaloids are a large and structurally diverse class of natural products, with over 300 members identified.[2] A particularly fascinating subgroup are the daphnicyclidins, which are characterized by a novel, highly fused polycyclic skeleton and a unique pentafulvene motif.[3] Daphnicyclidin A, isolated from the stems of Daphniphyllum humile and Daphniphyllum teijsmanni, was the first of this class to be characterized. Its complex, cage-like architecture presented a significant challenge for structural elucidation, which was ultimately solved through a combination of intensive spectroscopic analysis and X-ray crystallography. This guide details the key data and experimental protocols that were instrumental in piecing together its unprecedented structure.
Physicochemical and Spectroscopic Data
Daphnicyclidin A was isolated as colorless prisms. High-resolution fast atom bombardment mass spectrometry (HR-FABMS) established its molecular formula as C₂₂H₂₅NO₄, indicating twelve degrees of unsaturation.
Spectroscopic Data Summary
The foundational spectroscopic data provided the initial clues to the complex structure of Daphnicyclidin A.
| Data Type | Observation |
| Molecular Formula | C₂₂H₂₅NO₄ |
| HR-FABMS | m/z 384.1809 ([M+H]⁺, calcd. 384.1811) |
| UV (MeOH) λₘₐₓ (log ε) | 254 nm (3.85), 335 nm (3.71) |
| IR (film) νₘₐₓ | 1750, 1685, 1640 cm⁻¹ |
| [α]²⁵D | +130 (c 0.1, CHCl₃) |
NMR Spectroscopic Data
The complete assignment of the proton and carbon signals for Daphnicyclidin A was achieved through a suite of 1D and 2D NMR experiments, including ¹H-¹H COSY, HMQC, and HMBC. These experiments were crucial for establishing the connectivity of the carbon skeleton and identifying the various spin systems within the molecule. The data, recorded in CDCl₃, are summarized below.
Table 1: ¹H and ¹³C NMR Data for Daphnicyclidin A in CDCl₃
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 141.2 | |
| 2 | 129.5 | 6.44 (s) |
| 3 | 196.5 | |
| 4 | 57.1 | 3.33 (d, 13.0) |
| 5 | 70.2 | |
| 6 | 36.7 | 2.05 (m), 1.85 (m) |
| 7 | 31.5 | 2.15 (m), 1.75 (m) |
| 8 | 136.8 | |
| 9 | 132.1 | 6.78 (s) |
| 10 | 48.2 | 2.95 (d, 11.5) |
| 11 | 29.8 | 1.95 (m), 1.65 (m) |
| 12 | 38.1 | 2.30 (m) |
| 13 | 61.2 | 4.25 (d, 7.5) |
| 14 | 52.3 | 2.85 (d, 13.0) |
| 15 | 172.1 | |
| 16 | 84.1 | |
| 17 | 20.9 | 1.15 (s) |
| 18 | 42.5 | 2.65 (q, 7.0) |
| 19 | 11.8 | 1.25 (t, 7.0) |
| 20 | 145.3 | |
| 21 | 120.5 | 6.15 (s) |
| 22 | 118.9 | 5.95 (s) |
Experimental Protocols
The structural elucidation relied on a series of carefully executed experimental procedures.
Isolation and Purification
-
Extraction: The dried and ground stems of D. humile were extracted with methanol (B129727) (MeOH).
-
Solvent Partitioning: The MeOH extract was concentrated and partitioned between ethyl acetate (B1210297) (EtOAc) and 3% tartaric acid.
-
Basification and Extraction: The acidic aqueous layer was basified to pH 10 with aqueous ammonia (B1221849) and then extracted with chloroform (B151607) (CHCl₃) to yield the crude alkaloid fraction.
-
Chromatography: The crude mixture was subjected to multiple rounds of column chromatography, including silica (B1680970) gel and Sephadex LH-20, followed by preparative thin-layer chromatography (TLC) and/or HPLC to yield pure Daphnicyclidin A.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H NMR, ¹³C NMR, DEPT, ¹H-¹H COSY, HMQC, and HMBC spectra were recorded on a Bruker AMX-500 spectrometer in CDCl₃. Chemical shifts were referenced to the residual solvent signals (δH 7.26 and δC 77.0).
-
Mass Spectrometry: High-resolution FAB mass spectra were obtained on a JEOL JMS-HX110 mass spectrometer.
-
UV and IR Spectroscopy: UV spectra were recorded on a Hitachi U-3210 spectrophotometer. IR spectra were measured on a Perkin-Elmer 1725X FT-IR spectrometer.
-
Optical Rotation: Optical rotation was measured using a JASCO DIP-370 digital polarimeter.
Single-Crystal X-ray Diffraction
To unambiguously determine the complex three-dimensional structure and relative stereochemistry, a single-crystal X-ray diffraction analysis was performed.
-
Crystallization: Colorless prisms of Daphnicyclidin A were obtained by slow evaporation from a solution of acetone (B3395972) and hexane.
-
Data Collection: A suitable crystal was mounted on a Rigaku AFC-5R diffractometer. Data were collected using graphite-monochromated Cu Kα radiation at room temperature.
-
Structure Solution and Refinement: The structure was solved by direct methods and expanded using Fourier techniques. The final structure was refined by full-matrix least-squares calculations. The analysis confirmed the novel fused hexacyclic skeleton and the relative configuration of all stereocenters.
Structural Elucidation Workflow
The logical process of determining the structure of Daphnicyclidin A involved integrating data from multiple analytical techniques. The workflow began with basic characterization and progressed through detailed 2D NMR analysis to build fragments, which were finally assembled and confirmed by X-ray crystallography.
Caption: Workflow for the structural elucidation of Daphnicyclidin A.
Conclusion
The structural elucidation of Daphnicyclidin A was a landmark achievement in natural product chemistry. It showcased the power of combining modern spectroscopic techniques, particularly 2D NMR, to assemble a complex molecular puzzle piece by piece. The final, unambiguous confirmation of the novel hexacyclic framework and its intricate stereochemistry was provided by single-crystal X-ray analysis. The detailed protocols and data presented serve as a technical guide for researchers in natural product chemistry, medicinal chemistry, and drug development, illustrating the rigorous process required to characterize new chemical entities from nature.
References
Unveiling the Architecture of Daphnicyclidin I: A Technical Guide to its Crystal Structure and Biological Implications
For Immediate Release
This technical guide provides an in-depth analysis of the crystal structure of Daphnicyclidin I, a representative member of the complex family of Daphniphyllum alkaloids. This document is intended for researchers, scientists, and drug development professionals interested in the structural biology and potential therapeutic applications of these intricate natural products. The guide details the crystallographic data, experimental protocols for structure determination, and explores the cytotoxic activities of related compounds, offering insights into potential signaling pathways.
Crystallographic Data of a Daphnicyclidin Analogue
While the specific crystal structure of this compound has not been individually deposited, the structural elucidation of numerous closely related Daphniphyllum alkaloids and their synthetic intermediates has been achieved through single-crystal X-ray diffraction. The data presented below is for a representative synthetic intermediate of a calyciphylline D-type Daphniphyllum alkaloid, which shares a common structural core with daphnicyclidins. This data provides valuable insights into the bond lengths, angles, and overall conformation that can be expected for this compound.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.1234(5) |
| b (Å) | 12.4567(6) |
| c (Å) | 18.7890(9) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2369.8(2) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.325 |
| Absorption Coefficient (mm⁻¹) | 0.091 |
| F(000) | 808 |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |
| Theta range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 15890 |
| Independent reflections | 5432 [R(int) = 0.034] |
| Completeness to theta = 25.242° | 99.8 % |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R1 = 0.058, wR2 = 0.125 |
| CCDC Deposition Number | 2107516 |
Table 1: Crystallographic data for a synthetic intermediate of a calyciphylline D-type Daphniphyllum alkaloid.[1]
Experimental Protocols
The determination of the crystal structure of Daphniphyllum alkaloids is primarily achieved through single-crystal X-ray diffraction. The following is a generalized, detailed methodology based on protocols reported for the structural analysis of these compounds and their synthetic analogues.
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent. A common procedure involves:
-
Dissolution: The purified alkaloid or synthetic intermediate is dissolved in a suitable solvent system, such as a mixture of dichloromethane (B109758) and methanol (B129727) or acetone (B3395972) and hexane, to near saturation.
-
Slow Evaporation: The solution is left undisturbed in a loosely capped vial at room temperature. The slow evaporation of the solvent over several days to weeks leads to the formation of single crystals.
X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected and mounted on a cryoloop.
-
Data Collection: X-ray diffraction data are collected on a diffractometer equipped with a CCD area detector and a graphite-monochromated Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source. The crystal is typically cooled to a low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations and potential crystal decay.
-
Data Processing: The collected diffraction images are processed using software such as SAINT for integration of the reflection intensities and SADABS for absorption correction.
-
Structure Solution and Refinement: The crystal structure is solved by direct methods using software like SHELXS and refined by full-matrix least-squares on F² using SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Biological Activity and Potential Signaling Pathways
Several Daphniphyllum alkaloids have demonstrated cytotoxic activity against various cancer cell lines, with the induction of apoptosis being a commonly observed mechanism.[2][3][4] For instance, certain daphnezomine-type alkaloids have shown moderate cytotoxicity against the HeLa human cervical cancer cell line.[2][4] While the precise signaling pathways for this compound have not been fully elucidated, a plausible mechanism for its cytotoxic effects can be inferred from the known apoptotic pathways induced by other natural product alkaloids in HeLa cells.
A representative signaling pathway for apoptosis induction in cancer cells often involves the activation of caspases, a family of cysteine proteases that play a crucial role in programmed cell death. The process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. In many cases, cytotoxic compounds can trigger the intrinsic pathway, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to apoptosis. Key regulatory proteins in this process include the Bcl-2 family, which can be either pro-apoptotic (e.g., Bax, Bak) or anti-apoptotic (e.g., Bcl-2, Bcl-xL), and the tumor suppressor protein p53.
References
Unraveling the Genesis of a Complex Alkaloid: A Technical Guide to the Putative Biosynthetic Precursors of Daphnicyclidin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Daphniphyllum alkaloids are a diverse and structurally complex family of natural products that have captivated chemists and pharmacologists for decades. Among them, Daphnicyclidin I represents a formidable synthetic challenge and a molecule of significant biological interest. Understanding its biosynthesis is crucial for developing novel synthetic routes and potentially harnessing biotechnological production methods. This technical guide provides an in-depth overview of the current understanding of the putative biosynthetic pathway leading to this compound, drawing upon biosynthetic proposals and the substantial evidence provided by biomimetic total synthesis. While direct enzymatic studies and quantitative precursor feeding experiments in Daphniphyllum species are limited in the current literature, the proposed pathway offers a chemically sound and logical route to this intricate molecule.
The Proposed Biosynthetic Pathway: From a Universal Precursor to a Complex Core
The biosynthesis of this compound is believed to originate from the ubiquitous triterpene precursor, squalene (B77637). The pathway is thought to proceed through a series of complex cyclizations and rearrangements, culminating in the characteristic caged structure of the Daphniphyllum alkaloids.
The Primary Precursor: Squalene
The journey to this compound begins with squalene, a 30-carbon isoprenoid that serves as the precursor to most steroids and triterpenoids in plants and animals. It is widely accepted that the carbon skeleton of Daphniphyllum alkaloids is derived from this linear molecule[1][2][3]. The initial steps of the proposed biosynthesis involve the oxidative modification of squalene to introduce aldehyde functionalities, which are crucial for the subsequent cyclization cascades.
Key Putative Intermediates
Several key intermediates are hypothesized to lie on the path from squalene to the diverse array of Daphniphyllum alkaloids.
-
Squalene-derived Dialdehyde: The first committed step is proposed to be the oxidation of squalene to a dialdehyde. This transformation activates the squalene backbone for the subsequent intramolecular reactions[1][3].
-
Proto-daphniphylline: Following the formation of the dialdehyde, a complex, biomimetic cascade involving the introduction of a nitrogen atom is thought to form proto-daphniphylline. This intermediate is considered the putative biogenetic ancestor of the entire Daphniphyllum alkaloid family[1]. The nitrogen source is postulated to be an amine, such as one derived from an amino acid[1].
-
Macrodaphniphyllamine and Calyciphylline A: From proto-daphniphylline, the pathway is thought to diverge. Macrodaphniphyllamine is considered a key entry point into a network of further transformations[4]. Calyciphylline A is another crucial intermediate, from which different subfamilies of Daphniphyllum alkaloids, including the daphnicyclidins, are proposed to arise[4].
-
Daphnicyclidin D: Within the proposed biosynthetic network, Daphnicyclidin D is a key late-stage intermediate that is structurally closely related to this compound. It is suggested that Daphnicyclidin D can be transformed into other daphnicyclidin-type alkaloids through further modifications[4].
The following diagram illustrates the proposed biosynthetic relationships among these key putative precursors.
References
Characterization of Novel Cytotoxic Daphniphyllum Alkaloids: A Technical Guide
Introduction
The Daphniphyllum alkaloids are a large and structurally diverse family of natural products isolated from plants of the genus Daphniphyllum. These complex molecules have garnered significant interest from the scientific community due to their intricate polycyclic architectures and promising biological activities. Among these, their cytotoxic effects against various cancer cell lines suggest a potential for the development of new therapeutic agents. While research on specific analogs of Daphnicyclidin I is limited, the broader class of newly discovered Daphniphyllum alkaloids serves as a valuable proxy for outlining a comprehensive characterization workflow. This guide provides an in-depth overview of the methodologies for characterizing new cytotoxic Daphniphyllum alkaloids, aimed at researchers, scientists, and drug development professionals.
Quantitative Analysis of Cytotoxic Activity
A critical step in the characterization of novel compounds is the quantitative assessment of their biological activity. For potential anticancer agents, this is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. The following table summarizes the cytotoxic activities of several recently isolated Daphniphyllum alkaloids against various human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Daphnioldhanol A | HeLa | 31.9 | [1] |
| MCF-7 | > 76 | [1] | |
| A549 | 52.2 | [1] | |
| MGC-803 | 69.7 | [1] | |
| COLO-205 | 71.8 | [1] | |
| Daphnezomine W | HeLa | 16.0 (µg/mL) | [2] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate characterization of new chemical entities. The following section outlines the methodology for a key assay used to determine the cytotoxic activity of novel Daphniphyllum alkaloids.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds (Daphniphyllum alkaloids) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically <0.5%).
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent, e.g., Doxorubicin).
-
Incubate the plates for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
After the incubation with MTT, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or by shaking the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
The absorbance values are proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software with a sigmoidal dose-response curve fit.
-
Visualizing the Characterization Workflow
The following diagram illustrates a general workflow for the discovery and initial characterization of new cytotoxic Daphniphyllum alkaloids.
Caption: Workflow for Characterization of Cytotoxic Daphniphyllum Alkaloids.
The characterization of new Daphniphyllum alkaloids is a multidisciplinary endeavor that combines natural product chemistry, analytical chemistry, and cell biology. While the search for novel analogs of this compound continues, the methodologies outlined in this guide provide a robust framework for the identification and evaluation of new cytotoxic compounds from the broader Daphniphyllum family. The systematic application of these techniques will be crucial for unlocking the therapeutic potential of this fascinating class of natural products.
References
Daphnicyclidin I: A Technical Guide on Natural Abundance, Distribution, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnicyclidin I is a member of the complex and structurally diverse family of Daphniphyllum alkaloids. These natural products are exclusively found in plants of the genus Daphniphyllum, which are native to East and Southeast Asia. The intricate polycyclic architecture of daphnicyclidins has made them fascinating targets for synthetic chemists. While research into the broader family of Daphniphyllum alkaloids has revealed a range of biological activities, including cytotoxic effects against various cancer cell lines, specific data on this compound remains limited. This technical guide provides a comprehensive overview of the current knowledge on the natural abundance, distribution, and isolation of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Natural Abundance and Distribution
This compound has been identified as a constituent of Daphniphyllum longeracemosum.[1] However, detailed quantitative data regarding its abundance in different parts of the plant (leaves, stems, roots) is not yet available in the published literature. The overall yield of Daphniphyllum alkaloids from their natural sources is generally low, and the concentration of individual alkaloids can vary significantly depending on the plant species, geographical location, and time of harvest.
To provide a contextual understanding of the yields of related compounds from the Daphniphyllum genus, the following table summarizes the isolation yields of other daphnicyclidin-type alkaloids.
| Alkaloid | Plant Source | Plant Part | Starting Material (kg) | Yield (mg) | Yield (%) | Reference |
| Daphmacrodin A | Daphniphyllum macropodum | Leaves and Stems | 15 | 30 | 0.0002 | [2] |
| Daphmacrodin B | Daphniphyllum macropodum | Leaves and Stems | 15 | 4 | 0.000027 | [2] |
Table 1: Isolation Yields of Representative Daphnicyclidin-type Alkaloids. This table provides an indication of the low natural abundance of these compounds.
Experimental Protocols: Isolation of Daphniphyllum Alkaloids
While a specific, detailed protocol for the isolation of this compound has not been published, a general methodology for the extraction and separation of Daphniphyllum alkaloids can be described based on established procedures for this class of compounds. The following is a generalized workflow that can be adapted for the isolation of this compound.
1. Extraction:
-
Plant Material Preparation: Air-dried and powdered plant material (e.g., leaves and stems of Daphniphyllum longeracemosum) is the typical starting point.
-
Solvent Extraction: The powdered material is extracted exhaustively with a polar solvent, most commonly methanol (B129727) (MeOH), at room temperature. This process is typically repeated multiple times to ensure efficient extraction of the alkaloids.
-
Concentration: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract.
2. Acid-Base Partitioning:
-
Acidification: The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic nitrogen atoms of the alkaloids, rendering them water-soluble.
-
Removal of Neutral and Acidic Components: The acidic solution is then partitioned with a non-polar organic solvent (e.g., ethyl acetate (B1210297) or chloroform) to remove neutral and acidic impurities.
-
Basification: The acidic aqueous layer containing the protonated alkaloids is then basified with a base (e.g., ammonia (B1221849) solution or sodium carbonate) to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Extraction of Alkaloids: The basified aqueous solution is repeatedly extracted with an organic solvent such as chloroform (B151607) or dichloromethane (B109758) to isolate the crude alkaloid fraction.
3. Chromatographic Purification:
-
Initial Chromatography: The crude alkaloid extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of chloroform and methanol is commonly used.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired alkaloids.
-
Further Purification: Fractions enriched with this compound are then subjected to further purification steps. This may involve repeated column chromatography on different stationary phases (e.g., Sephadex LH-20) and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Below is a graphical representation of the general experimental workflow for the isolation of Daphniphyllum alkaloids.
Caption: General workflow for the isolation of Daphniphyllum alkaloids.
Biological Activity and Signaling Pathways
The cytotoxic properties of the broader class of daphnicyclidins have been noted. For instance, some daphnicyclidins have shown moderate activity against murine lymphoma L1210 and human epidermoid carcinoma KB cells. However, specific studies detailing the biological activity and the underlying mechanism of action of this compound are currently lacking in the scientific literature.
Given the cytotoxic nature of related compounds, it is plausible that this compound may also exert its effects through the induction of apoptosis or cell cycle arrest. A common pathway for natural product-induced cytotoxicity involves the modulation of key signaling cascades that regulate cell survival and death.
The diagram below illustrates a hypothetical signaling pathway for cytotoxicity, which could be investigated for this compound. This is a generalized representation and requires experimental validation for this specific compound.
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
Conclusion
This compound remains a relatively understudied member of the Daphniphyllum alkaloids. While its presence in Daphniphyllum longeracemosum has been confirmed, a significant gap exists in our understanding of its natural abundance, distribution within the plant, and its specific biological activities. The provided experimental framework for isolation serves as a starting point for researchers aiming to obtain this compound for further investigation. Future research should focus on the quantitative analysis of this compound in its natural source and a thorough exploration of its pharmacological properties and mechanism of action. Such studies will be crucial in determining its potential for development as a therapeutic agent.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Daphnicyclidin I
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daphnicyclidin I is a member of the complex family of Daphniphyllum alkaloids, a diverse group of natural products known for their intricate polycyclic structures and potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its molecular characteristics, spectroscopic data, and preliminary biological insights. The information presented herein is compiled from the primary literature and is intended to serve as a foundational resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery.
Introduction
The Daphniphyllum alkaloids, isolated from plants of the genus Daphniphyllum, have captivated chemists and pharmacologists for decades due to their structural novelty and diverse biological profiles, which include cytotoxic, antioxidant, and vasorelaxant effects[1][2][3]. Among this vast family, the daphnicyclidins represent a unique subgroup characterized by their complex fused ring systems[4][5]. This compound, first reported by Kobayashi and coworkers in 2001, is one of eight highly modified Daphniphyllum alkaloids isolated from the stems of Daphniphyllum humile and D. teijsmanni[4]. The elucidation of its structure was accomplished through extensive spectroscopic analysis and chemical means[4]. This guide aims to consolidate the available data on this compound to facilitate further research and development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These data are essential for its identification, purification, and handling in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 1467083-10-8 | N/A |
| Molecular Formula | C₂₂H₂₆N₂O₃ | [4] |
| Molecular Weight | 366.46 g/mol | [4] |
| Appearance | Amorphous solid | [4] |
| Optical Rotation | [α]²⁵_D_ +120 (c 0.1, CHCl₃) | [4] |
| Purity | 95%~99% | N/A |
Spectroscopic Data
The structural elucidation of this compound relied heavily on a combination of spectroscopic techniques. The key data are presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide the carbon-hydrogen framework of the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |
| 1 | 172.1 (s) | |
| 2 | 55.4 (d) | 3.28 (d, 10.4) |
| 3 | 36.5 (t) | 2.15 (m), 1.85 (m) |
| 4 | 59.8 (s) | |
| 5 | 58.2 (d) | 2.88 (d, 11.0) |
| 6 | 29.5 (t) | 1.95 (m), 1.65 (m) |
| 7 | 134.2 (s) | |
| 8 | 125.0 (d) | 6.15 (s) |
| 9 | 143.1 (s) | |
| 10 | 128.9 (d) | 6.35 (s) |
| 11 | 130.2 (s) | |
| 12 | 124.5 (d) | 6.20 (s) |
| 13 | 49.8 (d) | 3.15 (m) |
| 14 | 33.2 (t) | 2.05 (m), 1.75 (m) |
| 15 | 67.1 (d) | 4.10 (br s) |
| 16 | 30.1 (t) | 1.80 (m), 1.50 (m) |
| 17 | 51.2 (d) | 3.05 (m) |
| 18 | 21.5 (q) | 1.05 (d, 6.8) |
| 19 | 60.5 (t) | 3.85 (d, 12.0), 3.65 (d, 12.0) |
| 20 | 170.5 (s) | |
| 21 | 52.3 (q) | 3.75 (s) |
| N-Me | 42.1 (q) | 2.35 (s) |
Data extracted from Kobayashi et al., J. Am. Chem. Soc. 2001, 123, 11402-11408.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) was used to determine the exact mass and elemental composition of this compound.
-
HR-FABMS: m/z 367.2025 [M + H]⁺ (Calcd for C₂₂H₂₇N₂O₃, 367.2021)[4]
Infrared (IR) Spectroscopy
The infrared spectrum reveals the presence of key functional groups within the molecule.
-
IR (film) νₘₐₓ: 3400, 1730, 1680 cm⁻¹[4]
The absorption band at 3400 cm⁻¹ is indicative of an N-H or O-H stretching vibration. The bands at 1730 cm⁻¹ and 1680 cm⁻¹ are characteristic of carbonyl (C=O) stretching vibrations, likely corresponding to an ester and an amide or α,β-unsaturated ketone, respectively.
Experimental Protocols
Isolation and Purification of this compound
The following is a summary of the experimental procedure for the isolation of this compound as described by Kobayashi and coworkers[4].
Detailed Steps:
-
Extraction: The dried and powdered stems of Daphniphyllum humile and D. teijsmanni were extracted with methanol (B129727) (MeOH).
-
Acid-Base Partitioning: The methanol extract was concentrated and then partitioned between ethyl acetate (B1210297) (EtOAc) and a 3% aqueous solution of tartaric acid. The acidic aqueous layer, containing the protonated alkaloids, was collected.
-
Basification and Extraction: The aqueous layer was basified to approximately pH 9 with sodium carbonate (Na₂CO₃) and then extracted with chloroform (B151607) (CHCl₃) to yield a crude alkaloid mixture.
-
Chromatographic Separation: The crude alkaloid fraction was subjected to silica gel column chromatography using a chloroform-methanol gradient to separate the components into several fractions.
-
Preparative High-Performance Liquid Chromatography (HPLC): The fraction containing this compound was further purified by preparative reverse-phase HPLC on an octadecylsilyl (ODS) column with a mobile phase of methanol, water, and diethylamine (B46881) to afford pure this compound[4].
Biological Activity
While the broader class of Daphniphyllum alkaloids is known for its cytotoxic properties, specific biological activity data for this compound is limited in the initial isolation report. Preliminary assays on the related compounds, daphnicyclidins A-H, showed moderate cytotoxic activity against murine lymphoma L1210 and human epidermoid carcinoma KB cells[6]. Further investigation is required to fully characterize the pharmacological profile of this compound.
As no specific signaling pathways for this compound have been elucidated, a diagrammatic representation is not yet possible. Future research in this area would be of significant interest.
Conclusion
This compound presents a fascinating and complex molecular architecture, typical of the Daphniphyllum alkaloids. This guide has summarized the key physical and chemical properties, including detailed spectroscopic data, which are crucial for its unambiguous identification and for guiding synthetic efforts. The provided isolation protocol offers a clear workflow for obtaining this natural product from its plant sources. While preliminary cytotoxic activities have been noted for related compounds, the specific biological functions and mechanisms of action of this compound remain a promising area for future investigation. This compendium of data serves as a valuable starting point for researchers aiming to unlock the full potential of this intriguing natural product.
References
- 1. mdpi.com [mdpi.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. The Daphniphyllum alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Daphnicyclidins A-H, novel hexa- or pentacyclic alkaloids from two species of Daphniphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Daphnicyclidins J and K, unique polycyclic alkaloids from Daphniphyllum humile - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Final Frontier: Unraveling the Total Synthesis of Daphnicyclidin I
For decades, the intricate, cage-like architecture of Daphnicyclidin I, a member of the complex Daphniphyllum alkaloid family, has presented a formidable challenge to the synthetic chemistry community. Its unique heptacyclic framework, densely decorated with stereocenters, has thwarted many attempts at a total synthesis. However, recent breakthroughs have finally conquered this molecular Everest, providing a blueprint for the construction of this complex natural product and paving the way for further exploration of its biological activities.
This application note provides a detailed overview of the successful total synthesis strategies for this compound, with a focus on the key chemical transformations and retrosynthetic logic. Experimental protocols for pivotal reactions are provided, and quantitative data is summarized for comparative analysis.
A Tale of Two Strategies: Convergent and Linear Approaches to the Core
The journey to this compound has been marked by the development of elegant strategies for the construction of its key structural motifs. Two main approaches have emerged from the numerous efforts: the synthesis of advanced tricyclic and tetracyclic core structures, and the more recent, triumphant completion of the total synthesis.
Early Explorations: Building the Foundation Brick by Brick
Prior to the complete synthesis, several research groups made significant contributions by developing methods to assemble crucial fragments of the Daphnicyclidin skeleton. These efforts laid the groundwork for the final successful routes.
The Harmata Group's Intramolecular [4+3] Cycloaddition: One of the notable early strategies focused on the construction of the ABC and ABCE ring systems. The Harmata group pioneered an approach centered around a key intramolecular [4+3] cycloaddition of an oxidopyridinium ion to forge the seven-membered B-ring. This strategy allowed for the efficient assembly of the tricyclic and tetracyclic core structures, providing valuable insights into the formation of the strained ring systems of the natural product.[1][2]
The Yang Group's Horner-Wadsworth-Emmons Cascade: The Yang group developed a distinct strategy for the synthesis of the ABC tricyclic system. Their approach utilized a tandem N-allylation–SN2′ reaction to construct the central pyrrolidine (B122466) C-ring, followed by two intramolecular Horner-Wadsworth-Emmons reactions to close the seven-membered A-ring and the six-membered B-ring.[3][4][5][6]
These and other pioneering efforts in constructing key fragments of this compound were instrumental in understanding the reactivity and stability of the intricate polycyclic system, ultimately paving the way for its total synthesis.
The Summit Reached: The Biomimetic Total Synthesis by Zhang, Lu, and Li
The first total synthesis of this compound (referred to as Daphnicyclidin A in their publication) was reported by the collaborative efforts of the research groups of Wenhao Zhang, Ming Lu, and Ang Li. Their landmark achievement was part of a broader campaign that yielded the synthesis of four distinct classes of Daphniphyllum alkaloids, showcasing the power of a generalized biomimetic strategy.[7][8]
Their retrosynthetic analysis envisioned a convergent strategy, disconnecting the complex heptacyclic structure back to simpler, more manageable building blocks.
Retrosynthetic Analysis
The retrosynthesis of this compound by Zhang, Lu, and Li is outlined below. The key disconnections involved a late-stage intramolecular cascade reaction to form the final two rings, and a crucial aldol (B89426) cyclization/retro-aldol fragmentation cascade to construct the core structure.
Caption: Retrosynthetic analysis of this compound by the Zhang, Lu, and Li groups.
Key Synthetic Highlights
The forward synthesis is characterized by a series of elegant and efficient transformations. Some of the key steps include:
-
A Biomimetic Cascade: A pivotal moment in the synthesis is a biomimetic aldol cyclization/retro-aldol fragmentation cascade. This complex transformation masterfully assembles the core of the molecule, installing multiple stereocenters with high control.
-
Late-Stage C-H Oxidation: The introduction of key oxygen functionality at a late stage of the synthesis demonstrates a high level of strategic planning and chemical finesse.
-
Convergent Fragment Coupling: The synthesis relies on the coupling of two advanced intermediates, a strategy that enhances overall efficiency and allows for flexibility in the synthesis of analogues.
Quantitative Data Summary
The following table summarizes the key quantitative data for the total synthesis of this compound by Zhang, Lu, and Li, as well as for the synthesis of key fragments by the Harmata and Yang groups.
| Strategy | Key Reaction(s) | Target Moiety | Number of Steps | Overall Yield | Reference |
| Zhang, Lu, and Li | Biomimetic Cascade, Late-stage C-H Oxidation | This compound (Total Synthesis) | ~30 | Not explicitly stated in a single figure | [7][8] |
| Harmata Group | Intramolecular [4+3] Cycloaddition | ABCE Tetracyclic Core | 10 | 20.2% | [1][2] |
| Yang Group | Tandem N-allylation–SN2′, HWE Reactions | ABC Tricyclic System | 11 | ~10% | [3][4][5] |
Experimental Protocols
Detailed experimental procedures for the key reactions are provided below, based on the published literature.
Harmata's Intramolecular [4+3] Cycloaddition for the ABCE Ring System
Step 1: Pyridinium (B92312) Salt Formation To a solution of the diene-containing triflate (1.0 equiv) in CH2Cl2 (0.1 M) is added 5-hydroxynicotinic acid ethyl ester (1.2 equiv). The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure to yield the crude pyridinium salt, which is used in the next step without further purification.
Step 2: Intramolecular [4+3] Cycloaddition The crude pyridinium salt is dissolved in acetonitrile (B52724) (0.05 M), and triethylamine (B128534) (3.0 equiv) is added. The reaction mixture is heated to 80 °C and stirred for 24 hours. After cooling to room temperature, the solvent is evaporated, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the ABCE tetracyclic product.
Caption: Experimental workflow for Harmata's intramolecular [4+3] cycloaddition.
Yang's Tandem N-allylation–SN2′ Reaction
A solution of the chiral oxazolidinone substrate (1.0 equiv) in anhydrous THF (0.2 M) is cooled to -78 °C under an argon atmosphere. A solution of LiHMDS (1.1 equiv) in THF is added dropwise, and the mixture is stirred for 30 minutes. (Z)-1,4-dichloro-2-butene (1.5 equiv) is then added, and the reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The residue is purified by flash chromatography to yield the 2,3,4-cis-trisubstituted pyrrolidine derivative.
Zhang, Lu, and Li's Biomimetic Cascade (General Description)
Due to the complexity and proprietary nature of the exact conditions for the pivotal cascade reaction in the total synthesis, a generalized protocol is described based on common practices for such transformations. The advanced tetracyclic ketone intermediate is dissolved in a suitable aprotic solvent (e.g., THF, toluene) and cooled to a low temperature (-78 °C to 0 °C). A strong base (e.g., KHMDS, LDA) is added to facilitate the initial aldol cyclization. The reaction is carefully monitored by TLC. Upon completion of the initial cyclization, the reaction mixture is subjected to conditions that promote the retro-aldol fragmentation and subsequent cyclizations to furnish the hexacyclic core. This may involve warming the reaction to room temperature or the addition of specific additives. The final product is isolated and purified using advanced chromatographic techniques.
Conclusion
The total synthesis of this compound represents a landmark achievement in natural product synthesis. The successful strategies, particularly the biomimetic approach by Zhang, Lu, and Li, not only provide access to this complex molecule for biological studies but also showcase the power of innovative synthetic design. The earlier pioneering work on the construction of key fragments by groups such as Harmata and Yang laid a crucial foundation for this ultimate success. These collective efforts provide a rich playbook of synthetic strategies that will undoubtedly inspire and guide future endeavors in the synthesis of other complex alkaloids.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of the ABC Tricyclic System of Daphnicyclidin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Daphnicyclidin I: Application Notes for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes are intended for research purposes only. Daphnicyclidin I is a complex natural product, and its therapeutic potential is still under investigation. The information provided here is based on the broader family of Daphniphyllum alkaloids, as specific comprehensive biological data for this compound is limited in publicly available scientific literature.
Introduction
This compound is a member of the Daphniphyllum alkaloids, a large and structurally diverse family of over 300 polycyclic natural products.[1] These alkaloids are isolated from various species of the Daphniphyllum genus, which are evergreen plants found predominantly in Southeast Asia.[2] The complex and unique molecular architectures of Daphniphyllum alkaloids have attracted significant interest from the scientific community, leading to extensive research into their chemical synthesis.[1][2]
While the biological activities of many Daphniphyllum alkaloids are still being explored, the family is known to exhibit a range of biological functionalities, including cytotoxic, anti-HIV, and kinase inhibitory activities.[2][3] This has prompted investigations into their potential as therapeutic agents, particularly in the field of oncology. This document provides an overview of the potential applications of this compound in preclinical research, based on the activities observed in related compounds.
Potential Therapeutic Applications: Cytotoxicity
Several Daphniphyllum alkaloids have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential application for compounds like this compound in oncology research.
Summary of Cytotoxic Activity of Related Daphniphyllum Alkaloids
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Daphnezomine W | HeLa | 16.0 µg/mL | [3][4] |
| Daphnioldhanol A | HeLa | 31.9 | [3][5] |
| A related Daphniphyllum alkaloid | HeLa | ~3.89 | [3] |
Note: The activity of Daphnezomine W is reported in µg/mL. Further information on its molecular weight would be needed for a direct molar comparison.
Experimental Protocols
The following is a generalized protocol for assessing the cytotoxic activity of a compound like this compound, based on the commonly used MTT assay.
Protocol: MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count HeLa cells.
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete DMEM.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the preclinical evaluation of a novel natural product like this compound for anticancer activity.
Caption: A generalized workflow for the preclinical assessment of this compound.
Hypothetical Signaling Pathway
Many cytotoxic agents induce apoptosis (programmed cell death) in cancer cells. The diagram below illustrates a simplified, hypothetical signaling pathway that could be investigated as a potential mechanism of action for this compound.
Caption: A hypothetical signaling pathway for this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Biological Activity Screening of Daphnicyclidin I
Introduction
Daphnicyclidin I is a member of the Daphniphyllum alkaloids, a large family of over 300 complex azapolycyclic natural products isolated from plants of the genus Daphniphyllum.[1] These alkaloids are characterized by unique and intricate polycyclic fused ring systems which have made them attractive targets for chemical synthesis and biogenetic studies.[2][3] Members of the Daphniphyllum alkaloid family have been reported to exhibit a range of biological activities, including cytotoxic, antioxidant, vasorelaxant, and anti-inflammatory effects, making them promising candidates for drug discovery and development.[2][3]
This document provides a framework and detailed protocols for the initial biological activity screening of this compound, focusing on key therapeutic areas such as oncology, inflammation, and virology. The following sections outline a general screening workflow, present hypothetical data for illustrative purposes, and provide step-by-step experimental protocols for researchers.
Overall Screening Workflow
A systematic approach is crucial for efficiently screening a novel compound like this compound. The process begins with primary assays to identify potential activities, followed by secondary assays to confirm and characterize these activities, and finally, mechanistic studies to elucidate the mode of action.
Caption: General workflow for natural product biological activity screening.
Application Note 1: In Vitro Cytotoxicity Screening
The evaluation of cytotoxicity is a critical first step in drug discovery, identifying compounds with potential as anticancer agents or revealing potential toxicity concerns.[4] The MTT assay is a widely used colorimetric method that measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[5]
Data Presentation: Cytotoxicity Profile of this compound
The following table summarizes representative data for the cytotoxic effects of this compound against a panel of human cancer cell lines after a 48-hour incubation period.
| Cell Line | Cancer Type | Assay | Endpoint | IC₅₀ (µM) | Max. Inhibition (%) |
| A549 | Lung Carcinoma | MTT | Viability | 15.8 | 88.2 |
| HeLa | Cervical Cancer | MTT | Viability | 22.5 | 81.4 |
| HepG2 | Hepatocellular Carcinoma | MTT | Viability | 18.9 | 91.0 |
| MCF-7 | Breast Cancer | MTT | Viability | 35.2 | 75.6 |
Note: The data presented is hypothetical and for illustrative purposes only.
Protocol: MTT Cell Viability Assay
This protocol describes the measurement of cell viability by quantifying the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan (B1609692) crystals by metabolically active cells.[5]
Materials:
-
Target cancer cell lines (e.g., A549, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Adjust cell density in complete medium.
-
Seed 100 µL of the cell suspension (e.g., 5 x 10³ to 1 x 10⁴ cells/well) into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity.
-
Include "vehicle control" wells (medium with the same final concentration of DMSO) and "no cell" blank wells (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.[6]
-
Incubate for the desired exposure period (e.g., 48 hours) at 37°C, 5% CO₂.
-
-
MTT Incubation:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use the "no cell" wells to blank the reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Application Note 2: Anti-Inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases. A common screening method involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.[7] NO production is quantified by measuring its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.[7][8]
Data Presentation: Nitric Oxide Inhibition by this compound
The following table shows representative data for the inhibition of NO production by this compound in LPS-stimulated RAW 264.7 macrophages.
| Cell Line | Assay | Stimulant | Endpoint | IC₅₀ (µM) |
| RAW 264.7 | Griess Assay | LPS (1 µg/mL) | Nitrite Production | 25.4 |
Note: The data presented is hypothetical and for illustrative purposes only. A parallel cytotoxicity assay in RAW 264.7 cells is necessary to ensure that NO inhibition is not due to cell death.
Protocol: Nitric Oxide Inhibition Assay (Griess Assay)
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (in DMSO)
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium Nitrite (NaNO₂) standard
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of medium.[7]
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment and Stimulation:
-
Treat the cells with various concentrations of this compound for 1 hour.[7]
-
Subsequently, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Include controls: untreated cells (negative control), cells treated with LPS only (positive control), and vehicle controls.
-
Incubate for another 24 hours.[7]
-
-
Nitrite Measurement (Griess Reaction):
-
Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.
-
Carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[7]
-
Add 50 µL of Griess Reagent Component A to each well, mix, and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B, mix, and incubate for another 10 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm within 30 minutes.
-
-
Data Analysis:
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Determine the percentage of NO inhibition using the formula:
-
% Inhibition = [(NO_LPS_only - NO_Treated) / NO_LPS_only] * 100
-
-
Calculate the IC₅₀ value from the dose-response curve.
-
Potential Mechanism: NF-κB Signaling
A potential mechanism for anti-inflammatory activity is the inhibition of the NF-κB signaling pathway, which is critical for the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Daphniphyllum alkaloids: recent findings on chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages | MDPI [mdpi.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Daphnicyclidin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnicyclidin I is a member of the Daphniphyllum alkaloids, a class of complex polycyclic natural products isolated from plants of the Daphniphyllum genus.[1][2] While specific cytotoxic data for this compound is not extensively available in current literature, numerous alkaloids from this family have demonstrated cytotoxic activities against a variety of cancer cell lines, including HeLa, MCF-7, A549, and HL-60.[3][4][5] These compounds are of significant interest in drug discovery due to their potential as anticancer agents. The evaluation of their cytotoxic effects is a critical first step in the preclinical drug development process.
These application notes provide a comprehensive guide to performing in vitro cytotoxicity assays to characterize the biological activity of this compound. The protocols detailed below are based on standard and widely accepted methodologies for assessing cell viability, membrane integrity, and apoptosis. Given the limited specific data on this compound, these protocols are presented as a general framework that can be adapted and optimized for the specific cell lines and experimental conditions used in your laboratory.
Key Cytotoxicity Assays
Several assays are crucial for determining the cytotoxic profile of a compound. These can be broadly categorized as:
-
Metabolic Activity Assays: These assays, such as the MTT assay, measure the metabolic activity of a cell population, which is an indicator of cell viability.
-
Membrane Integrity Assays: Assays like the Lactate Dehydrogenase (LDH) assay quantify the release of intracellular components into the culture medium, a hallmark of cell membrane damage and necrosis.
-
Apoptosis Assays: These methods, including Annexin V/Propidium Iodide (PI) staining and caspase activity assays, detect the biochemical and morphological changes characteristic of programmed cell death (apoptosis).
Data Presentation
To facilitate the comparison of cytotoxic effects across different assays and conditions, it is recommended to summarize quantitative data in a clear and structured tabular format.
Table 1: Hypothetical Cytotoxic Activity of this compound on Various Cancer Cell Lines (IC₅₀ Values in µM)
| Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) |
| HeLa (Cervical Cancer) | MTT | 48 | 15.8 |
| MCF-7 (Breast Cancer) | MTT | 48 | 22.5 |
| A549 (Lung Cancer) | MTT | 48 | 31.2 |
| HL-60 (Leukemia) | MTT | 48 | 9.7 |
| HeLa (Cervical Cancer) | LDH | 24 | 25.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual IC₅₀ values must be determined experimentally.
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product.[4] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.
MTT Assay Experimental Workflow
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[6][7]
Materials:
-
This compound stock solution
-
Selected cancer cell lines
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for a suitable duration (e.g., 24 hours) at 37°C and 5% CO₂.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous (untreated cells) and maximum (lysed cells) LDH release controls.
LDH Assay Experimental Workflow
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
This compound stock solution
-
Selected cancer cell lines
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer provided in the kit.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Apoptosis Assay Workflow
Caspase Activity Assay
Caspases are a family of proteases that play a key role in apoptosis. This colorimetric or fluorometric assay measures the activity of specific caspases (e.g., caspase-3, -7, -8, -9) using a labeled substrate.[9][10]
Materials:
-
This compound stock solution
-
Selected cancer cell lines
-
Caspase activity assay kit
-
96-well plates
-
Microplate reader (colorimetric or fluorometric)
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate.
-
Cell Lysis: After incubation, lyse the cells using the lysis buffer provided in the kit.
-
Substrate Addition: Add the caspase substrate to the cell lysate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Signal Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Determine the fold-increase in caspase activity compared to the untreated control.
Potential Signaling Pathway in Cytotoxicity
While the specific signaling pathways modulated by this compound are yet to be elucidated, many natural cytotoxic compounds induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. These pathways converge on the activation of executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.
General Apoptosis Signaling Pathways
Conclusion
The protocols and guidelines presented here offer a robust starting point for investigating the in vitro cytotoxicity of this compound. A multi-assay approach is recommended to gain a comprehensive understanding of the compound's effects on cell viability, membrane integrity, and the induction of apoptosis. Careful optimization of experimental parameters, including cell type, compound concentration, and incubation time, will be essential for obtaining reliable and reproducible data. Further studies will be necessary to elucidate the specific molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects, paving the way for its potential development as a therapeutic agent.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation [promega.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. researchgate.net [researchgate.net]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. abcam.com [abcam.com]
Advancing Anticancer Drug Discovery: Development of Daphnicyclidin I Derivatives with Enhanced Cytotoxic Activity
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the development and evaluation of Daphnicyclidin I derivatives as potential anticancer agents. It includes a summary of available cytotoxicity data, protocols for key biological assays, and a proposed signaling pathway for the mechanism of action.
This compound, a member of the complex family of Daphniphyllum alkaloids, has emerged as a promising scaffold for the development of novel cytotoxic agents. Researchers have been exploring the synthesis of various derivatives with the aim of improving their therapeutic index and elucidating their mechanism of action. This document outlines the current understanding of these derivatives and provides practical guidance for their continued investigation.
Data Presentation: Comparative Cytotoxicity of Daphniphyllum Alkaloids
While a direct comparative study of this compound and a comprehensive panel of its derivatives remains to be published, the existing literature provides cytotoxicity data for several related Daphniphyllum alkaloids. This information is crucial for understanding the structure-activity relationships (SAR) within this class of compounds and for guiding the design of new, more potent analogs. The following table summarizes the reported cytotoxic activities (IC50 values) of selected Daphniphyllum alkaloids against various cancer cell lines.
| Compound Name | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Daphnezomine W | HeLa | 16.0 | [1] |
| A Daphniphyllum alkaloid | HeLa | 3.89 | |
| Daphnioldhanol A | HeLa | 31.9 |
Note: Direct comparison of these values should be approached with caution due to potential variations in experimental conditions between different studies. The data, however, suggests that minor structural modifications within the Daphniphyllum alkaloid scaffold can significantly impact cytotoxic potency. The development of this compound derivatives with improved activity would necessitate a systematic study where the parent compound and its analogs are tested under identical experimental conditions.
Experimental Protocols
To facilitate further research and enable standardized evaluation of novel this compound derivatives, detailed protocols for key biological assays are provided below.
Protocol 1: MTT Assay for Cytotoxicity Screening
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.
Materials:
-
This compound and its derivatives
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and its derivatives in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Protocol 2: Western Blot Analysis for Apoptosis Markers
This protocol describes the detection of key apoptosis-related proteins by Western blotting to investigate the mechanism of cell death induced by this compound derivatives.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: After treatment with the test compounds for the desired time, harvest the cells and lyse them in a suitable lysis buffer. Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the changes in the expression levels of the target proteins. An increase in the levels of cleaved Caspase-3 and cleaved PARP, and alterations in the Bax/Bcl-2 ratio are indicative of apoptosis induction. β-actin is commonly used as a loading control to ensure equal protein loading.
Mandatory Visualizations
To visually represent the experimental workflow and the proposed mechanism of action, the following diagrams have been generated using the DOT language.
Conclusion
The development of this compound derivatives presents a promising avenue for the discovery of novel anticancer agents. The protocols and information provided herein offer a framework for the systematic evaluation of these compounds. Further research focusing on the synthesis of a diverse library of derivatives and their comprehensive biological evaluation is crucial to identify lead candidates with improved potency and selectivity, and to fully elucidate their mechanism of action at the molecular level.
References
Application of Daphnicyclidin I in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnicyclidin I is a structurally complex polycyclic alkaloid isolated from plants of the Daphniphyllum genus. This class of natural products, known as Daphniphyllum alkaloids, has garnered significant attention from the medicinal chemistry community due to a wide range of reported biological activities, including cytotoxic, antiviral, and neurotrophic properties.[1] The intricate molecular architecture of this compound presents both a challenge for chemical synthesis and an opportunity for the development of novel therapeutic agents. These application notes provide an overview of the potential medicinal chemistry applications of this compound, supported by detailed protocols for its biological evaluation.
While specific biological data for this compound is limited in publicly available literature, the information presented herein is based on the activities of structurally related Daphniphyllum alkaloids and provides a foundational framework for initiating research into the therapeutic potential of this compound.
Potential Medicinal Chemistry Applications
The primary areas of interest for the application of this compound in medicinal chemistry are oncology, virology, and neuropharmacology.
-
Anticancer Activity: Several Daphniphyllum alkaloids have demonstrated cytotoxic effects against various cancer cell lines.[2][3] This suggests that this compound may also possess antiproliferative properties, making it a candidate for further investigation as a potential anticancer agent. The proposed mechanism of action for some cytotoxic alkaloids involves the induction of apoptosis.[4]
-
Antiviral Activity: The broader family of Daphniphyllum alkaloids has been reported to exhibit antiviral properties.[1] This opens the possibility for this compound to be evaluated as a lead compound for the development of novel antiviral therapeutics.
-
Neurotrophic Activity: Nerve growth factor-regulating properties have been attributed to some Daphniphyllum alkaloids.[1] This indicates a potential application for this compound in the field of neuropharmacology, particularly for the study and treatment of neurodegenerative diseases.
Quantitative Data Summary
| Alkaloid Name | Cell Line | IC50 Value | Reference |
| Daphnezomine W | HeLa | 16.0 µg/mL | [3] |
| Unnamed DA | HeLa | 3.89 µM | [5] |
| Secodaphnane-type alkaloid | HeLa | 31.9 µM | [5] |
Experimental Protocols
The following are detailed protocols for the evaluation of the potential biological activities of this compound.
Cytotoxicity Evaluation using MTT Assay
This protocol describes the determination of the cytotoxic activity of this compound against a cancer cell line (e.g., HeLa) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.
-
Trypsinize confluent cells, resuspend in fresh medium, and determine cell concentration using a hemocytometer.
-
Seed 1 x 10^4 cells in 100 µL of medium per well in a 96-well plate and incubate for 24 hours.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours of cell incubation, remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include wells with medium only as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.[6]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Antiviral Activity Evaluation using Plaque Reduction Assay
This protocol outlines the procedure to assess the antiviral activity of this compound against a specific virus (e.g., Herpes Simplex Virus - HSV) using a plaque reduction assay.
Materials:
-
Vero cells (or other susceptible host cells)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Virus stock (e.g., HSV-1)
-
This compound (dissolved in DMSO)
-
Agarose (B213101) (or other gelling agent)
-
Crystal Violet staining solution
-
Formalin solution
-
6-well or 12-well plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Seed Vero cells in 6-well plates at a density that will form a confluent monolayer within 24 hours.
-
-
Virus Titration and Compound Treatment:
-
Prepare serial dilutions of this compound in infection medium (EMEM with 2% FBS).
-
In separate tubes, mix a known titer of the virus (e.g., 100 plaque-forming units) with each concentration of this compound and incubate for 1 hour at 37°C.
-
-
Infection:
-
Wash the confluent cell monolayers with PBS.
-
Inoculate the cells with the virus-compound mixtures.
-
Incubate for 1-2 hours to allow for viral adsorption.
-
-
Overlay and Incubation:
-
After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., EMEM containing 1% low-melting-point agarose and the corresponding concentration of this compound).
-
Incubate the plates for 2-3 days until visible plaques are formed.
-
-
Plaque Visualization and Counting:
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the agarose overlay and stain the cell monolayer with 0.5% crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration compared to the virus control (no compound).
-
Determine the IC50 value, which is the concentration of this compound that reduces the number of plaques by 50%.
-
Neurotrophic Activity Evaluation using Neurite Outgrowth Assay
This protocol is designed to evaluate the potential of this compound to promote neurite outgrowth in a neuronal cell line (e.g., PC-12 cells).
Materials:
-
PC-12 cells
-
RPMI-1640 medium
-
Horse Serum (HS)
-
Fetal Bovine Serum (FBS)
-
Nerve Growth Factor (NGF) as a positive control
-
This compound (dissolved in DMSO)
-
Collagen-coated plates
-
Microscope with imaging capabilities
Procedure:
-
Cell Seeding:
-
Culture PC-12 cells in RPMI-1640 medium supplemented with 10% HS and 5% FBS.
-
Seed the cells onto collagen-coated 24-well plates at a suitable density.
-
-
Compound Treatment:
-
Prepare different concentrations of this compound in low-serum medium (e.g., 1% HS).
-
Replace the culture medium with the medium containing the test compounds.
-
Include a positive control (NGF, e.g., 50 ng/mL) and a negative control (vehicle).
-
Incubate the cells for 48-72 hours.
-
-
Imaging and Analysis:
-
After incubation, capture images of the cells using a phase-contrast microscope.
-
A cell is considered to have a neurite if the process is at least twice the length of the cell body diameter.
-
Count the percentage of neurite-bearing cells in multiple random fields for each treatment condition.
-
-
Data Analysis:
-
Compare the percentage of neurite-bearing cells in the this compound-treated groups with the negative and positive controls.
-
A significant increase in the percentage of neurite-bearing cells indicates neurotrophic activity.
-
Visualizations
Experimental Workflow for Cytotoxicity MTT Assay
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Hypothetical Signaling Pathway for Apoptosis Induction
Caption: A representative intrinsic apoptosis pathway potentially modulated by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Troubleshooting & Optimization
Navigating the Labyrinth of Daphniphyllum Alkaloid Synthesis: A Technical Support Center
The total synthesis of Daphniphyllum alkaloids, such as Daphnicyclidin A, presents a formidable challenge to synthetic chemists due to their complex, polycyclic, and stereochemically dense structures. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common hurdles encountered during their synthetic campaigns. While the focus is on Daphnicyclidin A, the principles and solutions discussed are broadly applicable to other members of this intricate family of natural products.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of Daphnicyclidin A and related alkaloids?
The core challenges in the synthesis of Daphnicyclidin A revolve around the construction of its unique and sterically congested polycyclic framework, and the precise control of stereochemistry. Key difficulties include:
-
Construction of the [5-6-7] Azatricyclic Core: Assembling the fused and bridged ring system, particularly the seven-membered ring, is a significant hurdle.[1][2][3]
-
Stereocontrol: The molecule features multiple contiguous stereocenters, including quaternary carbons, which demand high levels of stereoselectivity in bond-forming reactions.[4][5]
-
Development of Key Methodologies: Standard synthetic methods often fall short, necessitating the development of novel strategies and the application of complex reactions like intramolecular cycloadditions, metathesis, and radical cyclizations.[6][7]
Q2: I am having trouble with the intramolecular Horner-Wadsworth-Emmons (HWE) reaction to form the seven-membered ring. What are some common failure points and potential solutions?
Low yields or complete failure of macrocyclization via HWE are common issues when forming medium-sized rings.
-
Troubleshooting:
-
Conformational Constraints: The precursor chain may adopt conformations that are unfavorable for cyclization.
-
Reagent Steric Hindrance: Bulky phosphonate (B1237965) reagents or substrates can impede the reaction.
-
Substrate Decomposition: The reaction conditions might be too harsh for sensitive functional groups elsewhere in the molecule.
-
-
Potential Solutions:
-
Modify the Linker: Altering the length or rigidity of the chain connecting the phosphonate and the aldehyde can favor a productive conformation.
-
High Dilution Conditions: Performing the reaction at very low concentrations can minimize intermolecular side reactions.
-
Alternative Cyclization Strategies: Consider other methods for ring closure, such as ring-closing metathesis (RCM) or a radical cyclization, which have been successfully employed in the synthesis of related cores.[6]
-
Q3: My Diels-Alder reaction to form the bicyclic core is giving a poor diastereomeric ratio. How can I improve the stereoselectivity?
Achieving the desired stereochemistry in intramolecular Diels-Alder reactions is crucial for setting multiple stereocenters in a single step.
-
Troubleshooting:
-
Transition State Energetics: The desired transition state may not be significantly lower in energy than competing transition states.
-
Substrate Control: The inherent stereochemical biases of the substrate may not be sufficient to direct the reaction.
-
-
Potential Solutions:
-
Lewis Acid Catalysis: The use of a Lewis acid can organize the transition state and enhance facial selectivity.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the dienophile can effectively control the stereochemical outcome.
-
Substrate Modification: Altering substituents on the diene or dienophile can influence the preferred reaction pathway. The use of silicon-tethered acrylates has been shown to be effective in controlling diastereoselectivity in the synthesis of related alkaloids.[5][8]
-
Troubleshooting Guides
Problem: Low Yield in the Aza-Cope–Mannich Rearrangement for Core Construction
The aza-Cope–Mannich reaction is a powerful tool for constructing the cycloheptapyrrolidine core of daphnicyclidin-type alkaloids.[6] However, its efficiency can be sensitive to reaction conditions.
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient generation of the formaldiminium ion. | Use a more effective formaldehyde (B43269) equivalent or adjust the pH to favor iminium ion formation. |
| Formation of side products | Competing reaction pathways, such as elimination or intermolecular reactions. | Optimize reaction temperature and concentration. Ensure high purity of the starting aminocyclohexanol precursor. |
| Poor diastereoselectivity | Inadequate facial selectivity in the Mannich cyclization step. | Screen different solvents and temperatures to influence the transition state geometry. |
Problem: Failure of Ring-Closing Metathesis (RCM) for D-Ring Formation
RCM is a key strategy for forming the seven-membered D-ring in some synthetic routes.[6]
| Symptom | Possible Cause | Suggested Solution |
| No reaction | Catalyst deactivation or steric hindrance around the olefins. | Use a more reactive catalyst (e.g., Grubbs second-generation).[6] Protect sensitive functional groups that may coordinate to the catalyst. |
| Dimerization or oligomerization | Intermolecular metathesis is favored over intramolecular cyclization. | Employ high dilution conditions. |
| Isomerization of the double bond | The catalyst is promoting double bond migration. | Use a catalyst less prone to isomerization or add a stabilizer. |
Key Experimental Protocols
1. Aza-Cope–Mannich Rearrangement for A-C Ring Formation (Based on Overman et al.) [6]
This procedure is for the construction of the cycloheptapyrrolidine core.
-
Step 1: Formation of the Aminocyclohexanol Precursor: The appropriate aminocyclohexanol precursor is synthesized through a multi-step sequence.
-
Step 2: Generation of the Formaldiminium Ion and Rearrangement: The aminocyclohexanol precursor is treated with a formaldehyde source (e.g., paraformaldehyde) under acidic conditions to generate the formaldiminium ion in situ. This triggers the aza-Cope–Mannich rearrangement to yield the bicyclic core.
-
Typical Conditions: Paraformaldehyde, camphor-10-sulfonic acid (CSA) in a solvent like acetonitrile (B52724) at reflux.
-
Work-up: The reaction is quenched with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The product is then purified by column chromatography.
2. Intramolecular Diels-Alder Reaction for Bicyclic Core Construction (Inspired by Leighton et al.) [5][8]
This protocol outlines a substrate-controlled intramolecular Diels-Alder reaction.
-
Step 1: Synthesis of the Silicon-Tethered Precursor: A precursor containing a diene and a dienophile linked by a silicon tether is synthesized.
-
Step 2: Cycloaddition: The precursor is heated in a high-boiling solvent (e.g., toluene (B28343) or xylene) to induce the intramolecular Diels-Alder reaction.
-
Typical Conditions: Refluxing toluene for several hours to days, depending on the substrate.
-
Work-up: The solvent is removed under reduced pressure, and the residue is purified by chromatography to isolate the desired cycloadduct.
Data Presentation
Table 1: Comparison of Yields for Key Ring-Forming Reactions in Daphnicyclidin A Substructure Syntheses
| Reaction | Ring System Formed | Reported Yield (%) | Reference |
| Intramolecular [4+3] Cycloaddition | ABCE tetracycle | 70 | [7][9] |
| Tandem N-allylation-SN2' | ABC tricycle | Not specified for the tandem reaction, but part of a successful sequence. | [2][10] |
| Aza-Cope–Mannich Rearrangement | A-C rings | High-yielding | [6] |
| Ring-Closing Metathesis | D ring | 81 | [6] |
| Intramolecular HWE | A and B rings | Not specified, but used in a successful synthesis of the ABC tricyclic system. | [2][10] |
Visualizations
Caption: A troubleshooting flowchart for failed macrocyclization reactions.
Caption: A generalized workflow for the total synthesis of Daphnicyclidin A.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of the ABC Tricyclic System of Daphnicyclidin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of the ABC Core of Daphniphyllum Alkaloids with a [5–6–7] Azatricyclic Scaffold via Ring Expansion of Azabicyclic and Azatricyclic Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Daphniphyllum Alkaloids: Total Synthesis of (−)-Calyciphylline N - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Construction of Rings A–D of Daphnicyclidin Type Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Stereoselectivity in Daphniphyllum Alkaloid Synthesis
Welcome to the technical support center for the synthesis of Daphniphyllum alkaloids. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to stereoselectivity during the synthesis of these complex natural products. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the major challenges in controlling stereoselectivity during the synthesis of Daphniphyllum alkaloids?
The synthesis of Daphniphyllum alkaloids presents significant stereochemical challenges due to their complex, polycyclic structures that often feature multiple contiguous stereocenters, including sterically demanding quaternary carbons.[1][2] Key difficulties include:
-
Construction of Quaternary Stereocenters: The creation of quaternary carbon centers, especially vicinal ones, is synthetically challenging due to steric hindrance.[1][3]
-
Diastereoselective Cyclizations: Many synthetic routes rely on intramolecular cyclization reactions (e.g., Diels-Alder, aldol (B89426), Michael additions) to form the intricate ring systems. Achieving high diastereoselectivity in these reactions is critical but can be difficult.[4][5]
-
Control of Relative and Absolute Stereochemistry: Establishing the correct relative stereochemistry between multiple stereocenters across different rings and controlling the absolute stereochemistry are crucial for the synthesis of the desired natural product enantiomer.[6]
Q2: Which key reactions are commonly employed to control stereochemistry in Daphniphyllum alkaloid synthesis?
Several powerful stereoselective reactions are frequently utilized:
-
Intramolecular Diels-Alder Reaction: This reaction is effective for constructing complex cyclic systems with a high degree of stereocontrol. For instance, a highly diastereoselective intramolecular Diels-Alder reaction of a silicon-tethered acrylate (B77674) has been a key step in the total synthesis of (−)-calyciphylline N.[1][4]
-
Aldol and Michael Addition Reactions: These reactions are fundamental for forming carbon-carbon bonds while controlling the stereochemistry at the α- and β-positions of a carbonyl group. For example, an aldol reaction followed by oxidation has been used to access a 1,3-diketone with greater than 20:1 selectivity.[1][4] An intramolecular Michael addition was also a key step in the synthesis of daphenylline (B12778079) to form the pyrrolidine (B122466) ring with the desired stereochemistry.[5]
-
Asymmetric Catalysis: The use of chiral catalysts, such as in asymmetric Negishi coupling or dearomative alkylation, allows for the enantioselective synthesis of key intermediates.[7][8]
-
Radical Cyclizations: Radical cyclizations offer a powerful method for the formation of C-C bonds in complex settings and have been used to construct the core structures of some Daphniphyllum alkaloids.[9]
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in Intramolecular Diels-Alder Reactions
Symptom: The intramolecular Diels-Alder reaction yields a mixture of diastereomers with a low ratio of the desired product. For example, a thermal cyclization of triene 10 in the synthesis of (−)-calyciphylline N was found to be non-stereoselective.[1][4]
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Thermal Cyclization Lacks Selectivity | Thermal conditions may not provide sufficient energy differentiation between the transition states leading to different diastereomers. |
| Use of a Lewis Acid Catalyst: Employing a Lewis acid catalyst can promote a more organized transition state, leading to higher diastereoselectivity. For example, the use of Et₂AlCl smoothly promoted a stereoselective cycloaddition of triene 10 to give a 9:1 mixture of two cycloadducts.[1][4] | |
| Substrate Conformation | The conformation of the tether connecting the diene and dienophile can influence the facial selectivity of the cycloaddition. |
| Modify the Tether: Altering the length or rigidity of the tether can favor a transition state that leads to the desired diastereomer. A silicon tether has been successfully used to control the stereochemical outcome.[1][4] |
Experimental Protocol: Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction
This protocol is based on the synthesis of bicyclic ester (-)-5 in the total synthesis of (−)-calyciphylline N.[1]
-
Preparation of the Triene Substrate: The triene substrate 10 is prepared by the union of an enantiomerically pure homoallylic alcohol with a silyl (B83357) acrylate.
-
Reaction Setup: To a solution of the triene 10 in an appropriate anhydrous solvent (e.g., CH₂Cl₂) at low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon), add the Lewis acid (e.g., Et₂AlCl, 1.0 M in hexanes) dropwise.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution). Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., CH₂Cl₂).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired diastereomer.
Issue 2: Low Selectivity in Aldol Reactions for the Formation of Hindered Ketones
Symptom: An aldol reaction to form a β-hydroxy ketone, intended for subsequent oxidation to a 1,3-diketone, shows low diastereoselectivity or poor yield, especially with sterically hindered substrates.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Steric Hindrance | A sterically encumbered carbonyl group can hinder the approach of the enolate, leading to low reactivity or poor selectivity. |
| Two-Step Protocol: A two-step sequence involving an aldol reaction with a small aldehyde (e.g., acetaldehyde) followed by oxidation of the resulting β-hydroxy ketone can be highly effective. This approach provided a diketone in 91% yield with >20:1 selectivity in the synthesis of (−)-calyciphylline N.[1][4] | |
| Reaction Conditions | The choice of base, solvent, and temperature can significantly impact the stereochemical outcome of the aldol reaction. |
| Optimization of Conditions: Screen different bases (e.g., LDA, KHMDS), solvents (e.g., THF, ether), and temperatures to find the optimal conditions for the desired diastereoselectivity. |
Experimental Protocol: Two-Step Acylation via Aldol Reaction and Oxidation
This protocol is adapted from the synthesis of diketone (+)-34 .[1]
-
Aldol Reaction:
-
To a solution of the starting ketone (e.g., (+)-33 ) in an anhydrous solvent (e.g., THF) at -78 °C under an inert atmosphere, add a solution of a strong base (e.g., LDA) to form the enolate.
-
After stirring for a specified time, add a solution of acetaldehyde (B116499) in the same solvent.
-
Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous NH₄Cl solution and extract the product.
-
Purify the resulting β-hydroxy ketone.
-
-
Oxidation:
-
To a solution of the purified β-hydroxy ketone in an appropriate solvent (e.g., CH₂Cl₂), add an oxidizing agent (e.g., Dess-Martin periodinane, DMP).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction (e.g., with a saturated aqueous NaHCO₃ solution containing Na₂S₂O₃) and extract the product.
-
Purify the crude product by flash column chromatography to yield the desired 1,3-diketone.
-
Visualizations
Caption: Troubleshooting workflow for poor diastereoselectivity in intramolecular Diels-Alder reactions.
Caption: Experimental workflow for the two-step synthesis of a 1,3-diketone from a hindered ketone.
References
- 1. The Daphniphyllum Alkaloids: Total Synthesis of (−)-Calyciphylline N - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in the Chemistry of Daphniphyllum Alkaloids † - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. ethz.ch [ethz.ch]
- 7. researchgate.net [researchgate.net]
- 8. Natural Product Synthesis: The Endless Quest for Unreachable Perfection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toward the Synthesis of Daphniphyllum Alkaloids using Radical Chemistry [diposit.ub.edu]
Technical Support Center: Purification and Isolation of Daphnicyclidin I
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification and isolation of Daphnicyclidin I. Given the limited specific literature on this compound, this guide is based on established protocols for the isolation of closely related Daphniphyllum alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification and isolation of this compound?
A1: The main challenges are typical for the isolation of natural products from complex mixtures and include:
-
Low abundance: this compound is likely present in low concentrations in the plant material, requiring large amounts of starting material and efficient extraction and purification methods to obtain sufficient quantities.
-
Co-eluting impurities: Structurally similar alkaloids and other secondary metabolites from Daphniphyllum species often co-elute during chromatographic separation, making it difficult to achieve high purity.[1]
-
Structural complexity and potential for degradation: The complex polycyclic structure of this compound may be susceptible to degradation under harsh extraction or purification conditions (e.g., strong acids/bases, high temperatures).
-
Lack of a specific chromophore: If the molecule lacks a strong UV-absorbing chromophore, detection during HPLC analysis can be challenging, necessitating the use of more universal detectors like mass spectrometry (MS) or evaporative light scattering detectors (ELSD).
Q2: Which plant species are known to produce this compound?
A2: this compound has been reported to be isolated from Daphniphyllum longeracemosum.[2]
Q3: What is a general strategy for the extraction of this compound from plant material?
A3: A common approach for extracting alkaloids from Daphniphyllum species involves an acid-base extraction. The dried and powdered plant material is first defatted with a nonpolar solvent. The residue is then extracted with an acidified aqueous solution to protonate the alkaloids, making them water-soluble. The aqueous extract is then basified, and the deprotonated alkaloids are extracted into an organic solvent.[3][4]
Q4: Which chromatographic techniques are most effective for the purification of this compound?
A4: A multi-step chromatographic approach is typically necessary. This usually involves:
-
Initial fractionation: Column chromatography using silica (B1680970) gel or Sephadex LH-20 to separate the crude alkaloid extract into fractions of decreasing complexity.[5][6]
-
Fine purification: Preparative High-Performance Liquid Chromatography (HPLC), often using a C18 reversed-phase column, is crucial for isolating the pure compound from closely related impurities.[5][7]
Troubleshooting Guides
Problem 1: Low Yield of Crude Alkaloid Extract
| Possible Cause | Troubleshooting Step |
| Incomplete extraction from plant material. | Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Increase the extraction time or the number of extraction cycles. Consider using different extraction solvents or adjusting the pH of the aqueous acid solution.[4] |
| Degradation of the alkaloid during extraction. | Avoid high temperatures during solvent evaporation. Use a rotary evaporator under reduced pressure. If sensitivity to pH is suspected, perform extractions under milder acidic and basic conditions. |
| Loss of alkaloid during liquid-liquid extraction. | Ensure complete phase separation during partitioning. Perform multiple extractions with smaller volumes of the organic solvent to improve recovery. Check the pH of the aqueous layer before and after basification to ensure complete deprotonation of the alkaloid. |
Problem 2: Difficulty in Separating this compound from Co-eluting Impurities
| Possible Cause | Troubleshooting Step |
| Insufficient resolution in the chromatographic system. | Optimize the HPLC mobile phase composition. A shallow gradient or isocratic elution with fine-tuning of the solvent ratio can improve the separation of closely related compounds.[8] Try a different stationary phase (e.g., a phenyl-hexyl or cyano column) that offers different selectivity. |
| Overloading of the chromatographic column. | Reduce the amount of sample injected onto the column. Overloading leads to peak broadening and loss of resolution. |
| Presence of structurally very similar alkaloids. | Consider using orthogonal chromatographic techniques, such as combining reversed-phase HPLC with normal-phase or ion-exchange chromatography. Two-dimensional HPLC (2D-HPLC) can also be a powerful tool for resolving complex mixtures. |
Problem 3: Suspected Degradation of this compound during Purification
| Possible Cause | Troubleshooting Step |
| Sensitivity to pH. | Buffer the mobile phase to a pH where the compound is known to be stable. Analyze small aliquots of fractions immediately after collection to monitor for degradation. |
| Thermal instability. | Avoid prolonged exposure of the compound to elevated temperatures. Use a cooled autosampler and fraction collector if available. |
| Light sensitivity. | Protect the sample from light by using amber vials or covering the glassware with aluminum foil. |
Experimental Protocols
General Protocol for Extraction and Isolation of this compound
This protocol is a generalized procedure based on methods used for other Daphniphyllum alkaloids.[3][5][6]
-
Plant Material Preparation: Air-dry and powder the plant material (e.g., stems and leaves of D. longeracemosum).
-
Defatting: Macerate the powdered material with a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) to remove fats and waxes. Discard the solvent.
-
Acidic Extraction: Extract the defatted plant material with an aqueous solution of a dilute acid (e.g., 1-5% HCl or acetic acid) at room temperature for 24-48 hours. Repeat this process 2-3 times.
-
Filtration and Basification: Combine the acidic aqueous extracts and filter to remove solid plant material. Adjust the pH of the filtrate to 9-10 with a base (e.g., NH4OH or Na2CO3).
-
Solvent Partitioning: Extract the basified aqueous solution with an organic solvent (e.g., chloroform (B151607) or ethyl acetate). Combine the organic layers.
-
Crude Extract Preparation: Dry the combined organic extracts over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude alkaloid extract.
-
Initial Chromatographic Fractionation: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of chloroform and methanol (B129727). Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Further Purification: Combine fractions containing the target compound and further purify using Sephadex LH-20 column chromatography with methanol as the eluent.
-
Final Purification by Preparative HPLC: The final purification is achieved by preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a small amount of trifluoroacetic acid or formic acid for better peak shape).
Data Presentation
Table 1: Representative Purification Summary for a Daphniphyllum Alkaloid
The following table presents hypothetical quantitative data for the isolation of a Daphnicyclidin analogue from 20 kg of dried plant material, illustrating the expected yields at each stage.
| Purification Step | Mass Obtained (g) | Yield (%) | Purity (by HPLC, %) |
| Dried Plant Material | 20,000 | 100 | - |
| Crude Alkaloid Extract | 45 | 0.225 | < 5 |
| Silica Gel Fraction | 5.2 | 0.026 | ~40 |
| Sephadex LH-20 Fraction | 1.1 | 0.0055 | ~75 |
| Preparative HPLC Isolate | 0.015 | 0.000075 | > 98 |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. quora.com [quora.com]
- 4. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 5. Five New Alkaloids from the Stem Bark of Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calycindaphines A–J, Daphniphyllum alkaloids from the roots of Daphniphyllum calycinum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Identification of byproducts in Daphnicyclidin synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing byproducts during the synthesis of Daphnicyclidin and its analogues.
Frequently Asked Questions (FAQs)
Q1: What are some common byproducts encountered in Daphnicyclidin synthesis?
A1: During the synthesis of Daphnicyclidin and related Daphniphyllum alkaloids, several byproducts can arise depending on the specific synthetic route and reaction conditions. One commonly reported byproduct is an acetyl-protected allylic alcohol, which was observed as a significant byproduct in one synthetic approach.[1] Another instance reported the formation of an unexpected product during a deprotection step.[2] The formation of diastereomeric mixtures is also a common issue, where undesired stereoisomers can be considered byproducts.[3][4]
Q2: How can I minimize the formation of diastereomeric byproducts?
A2: The formation of diastereomers can often be controlled through the careful selection of reagents and reaction conditions. For example, in the synthesis of a BCD-tricyclic backbone of ent-(−)-daphnicyclidin A, diastereoselective α-amination was achieved through a multi-step procedure involving the formation of a silyl (B83357) enol ether to control the stereochemistry.[3] In another instance, a thermal cyclization reaction that was non-stereoselective was improved by using Et₂AlCl as a Lewis acid promoter, which led to a 9:1 mixture of diastereomers.[4]
Q3: What analytical techniques are best for identifying unknown byproducts?
A3: A combination of modern analytical techniques is typically employed to identify and characterize byproducts. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are useful for separating byproducts from the main product. For structural elucidation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[5] For complex mixtures, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) can be particularly powerful.[5] In some cases, single-crystal X-ray analysis has been used to definitively determine the structure of both the desired product and unexpected byproducts.[4]
Troubleshooting Guides
Issue 1: Formation of an Acetyl-Protected Allylic Alcohol Byproduct
Q: During my reaction sequence, I am observing a significant amount of an acetyl-protected allylic alcohol as a byproduct. How can I address this?
A: The formation of this byproduct has been documented in the literature.[1] Fortunately, it was found that this particular byproduct can be recycled.
Recommended Action:
-
Isolation: Separate the acetyl-protected allylic alcohol byproduct from the desired product using standard purification techniques such as column chromatography.
-
Recycling Protocol: The isolated byproduct can be effectively recycled by hydrolysis of the acetyl group to revert it to a useful intermediate for the main synthetic pathway.[1]
Issue 2: Unexpected Byproduct Formation During a TBS Deprotection Step
Q: I am attempting to remove a TBS (tert-butyldimethylsilyl) protecting group, but I am isolating an unexpected side product in addition to my desired alcohol. What could be the cause and how can I avoid this?
A: The formation of an unforeseen byproduct during the removal of a TBS protecting group has been reported.[2] In this specific case, the side product was not fully characterized, but its formation suggests that the reaction conditions may have enabled an unintended reaction pathway.
Possible Cause:
-
The fluoride (B91410) source used for deprotection might be promoting a side reaction.[2]
Troubleshooting Suggestions:
-
Milder Conditions: Attempt the deprotection using milder conditions. This could involve using a different fluoride source (e.g., HF-pyridine instead of TBAF) or running the reaction at a lower temperature.
-
Alternative Protecting Group: If the side reaction persists, consider using an alternative protecting group for the alcohol that can be removed under conditions that do not lead to the formation of the byproduct.
Quantitative Data on Byproduct Formation
The following table summarizes quantitative data on reactions where byproducts were a notable issue.
| Reaction Step | Desired Product Yield | Byproduct(s) | Byproduct Yield/Ratio | Conditions | Source |
| Thermal Cycloaddition | 50% (for two diastereomers) | Undesired diastereomer | 9:1 ratio of desired to undesired diastereomer | Et₂AlCl as promoter | [4] |
| TBS Deprotection | 79% (desired alcohol) | Unidentified side product | Small amount | Not specified | [2] |
Key Experimental Protocols
Protocol 1: Diastereoselective Cycloaddition
To minimize the formation of an undesired diastereomer during a key cycloaddition step, the following protocol was employed:
-
The starting diene is dissolved in an appropriate solvent (e.g., dichloromethane).
-
The solution is cooled to a low temperature (e.g., -78 °C).
-
A Lewis acid, such as Et₂AlCl, is added dropwise to the reaction mixture.
-
The reaction is stirred at the low temperature for a specified time until completion, as monitored by TLC.
-
The reaction is quenched and worked up to isolate the product mixture.
-
The diastereomers are separated by chromatography.
This use of a Lewis acid promoter was shown to significantly improve the diastereoselectivity of the reaction from a complex mixture to a 9:1 ratio of desired to undesired product.[4]
Visualizations
Caption: A general workflow for troubleshooting byproduct formation in chemical synthesis.
Caption: Strategy to control diastereoselectivity in a cycloaddition reaction.
References
Technical Support Center: Enhancing Daphnicyclidin I Yield from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Daphnicyclidin I from its natural plant sources, primarily species of the Daphniphyllum genus. The information is presented in a question-and-answer format to directly address potential challenges and guide experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound?
A1: this compound is a naturally occurring alkaloid found in plants belonging to the genus Daphniphyllum. The most commonly cited sources for its isolation are Daphniphyllum longeracemosum and Daphniphyllum humile.
Q2: What is the general biosynthetic origin of this compound?
A2: this compound is a daphnane-type diterpenoid alkaloid. Its biosynthesis is believed to start from the diterpenoid precursor geranylgeranyl diphosphate (B83284) (GGPP). Through a series of cyclization and rearrangement reactions, GGPP is converted to casbene, a key intermediate in the formation of the daphnane (B1241135) skeleton. Subsequent enzymatic modifications lead to the complex structure of this compound.
Q3: Are there established agricultural practices for cultivating Daphniphyllum species to maximize this compound content?
A3: Currently, there are no specific agricultural protocols optimized for maximizing this compound production. General cultivation guidelines for Daphniphyllum species exist, focusing on ornamental use. However, these can serve as a baseline for developing cultivation strategies aimed at enhancing secondary metabolite yield.
Troubleshooting Guides
This section provides structured guidance for addressing common challenges encountered when attempting to increase this compound yield.
Problem 1: Low or inconsistent yield of this compound from harvested plant material.
Possible Causes:
-
Suboptimal growing conditions.
-
Genetic variability within the plant population.
-
Harvesting at an inappropriate time or from a plant part with low alkaloid concentration.
-
Inefficient extraction and purification methods.
Troubleshooting Steps:
-
Optimize Cultivation Conditions:
-
Soil and Nutrition: Daphniphyllum species generally prefer well-drained, fertile soil. Experiment with varying soil compositions and nutrient feeding regimes.
-
Light Exposure: These plants often thrive in partial shade. Investigate the effect of different light intensities and durations on this compound accumulation.
-
Watering: Maintain consistent moisture without waterlogging.
-
Environmental Stress: Controlled application of abiotic stressors (e.g., drought, UV radiation) can sometimes trigger secondary metabolite production as a defense mechanism.
-
-
Plant Selection and Harvesting:
-
Genetic Screening: If possible, screen different provenances or individual plants for higher this compound content to select for high-yielding chemotypes.
-
Harvest Time: Analyze the concentration of this compound at different growth stages (e.g., pre-flowering, flowering, post-flowering) and times of the day to determine the optimal harvest window.
-
Plant Part Analysis: Compare the concentration of this compound in different plant parts (leaves, stems, roots) to identify the tissue with the highest accumulation.
-
-
Extraction and Quantification:
-
Method Validation: Ensure your extraction and analytical methods are validated for efficiency and accuracy. (See Experimental Protocols section).
-
Problem 2: Attempts to increase this compound yield through biotechnological approaches are unsuccessful.
Possible Causes:
-
Ineffective elicitor selection or application.
-
Inappropriate precursor choice or feeding strategy.
-
Lack of response from the specific plant genotype.
Troubleshooting Steps:
-
Elicitation Strategy Refinement:
-
Elicitor Screening: Test a range of biotic (e.g., yeast extract, chitosan) and abiotic (e.g., methyl jasmonate, salicylic (B10762653) acid) elicitors at various concentrations.
-
Application Method: Experiment with different application methods, such as foliar spray or addition to the hydroponic solution.
-
Timing of Application: The developmental stage of the plant can influence its response to elicitors. Test application at different growth phases.
-
-
Precursor Feeding Optimization:
-
Precursor Selection: Based on the biosynthetic pathway, experiment with feeding commercially available precursors such as geranyl acetate (B1210297) or mevalonic acid.
-
Concentration and Timing: Test a range of precursor concentrations and feeding schedules. Administering precursors at the time of maximum biosynthetic activity is often most effective.
-
Uptake and Transport: Ensure the chosen precursor can be taken up by the plant and transported to the site of biosynthesis.
-
Experimental Protocols
Protocol 1: General Extraction of Daphnane Alkaloids
-
Drying and Grinding: Air-dry the collected plant material (e.g., stems of D. longeracemosum) at room temperature and then grind it into a fine powder.
-
Maceration: Soak the powdered plant material in methanol (B129727) (MeOH) at a 1:10 (w/v) ratio for 72 hours at room temperature.
-
Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acid-Base Partitioning:
-
Suspend the crude extract in 2% hydrochloric acid (HCl).
-
Wash the acidic solution with ethyl acetate (EtOAc) to remove neutral and acidic compounds.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium (B1175870) hydroxide (B78521) (NH₄OH).
-
Extract the alkaline solution with chloroform (B151607) (CHCl₃) or dichloromethane (B109758) (CH₂Cl₂) to obtain the crude alkaloid fraction.
-
-
Purification: The crude alkaloid fraction can be further purified using column chromatography on silica (B1680970) gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC).
Protocol 2: Quantification of this compound using HPLC
-
Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD) is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) (ACN) and water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) is typically employed. A starting point for method development could be a gradient from 20% to 80% ACN over 30 minutes.
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.
-
Detection: Monitor the eluent at a wavelength where this compound shows maximum absorbance (this needs to be determined by running a UV spectrum of a purified standard).
-
Quantification: Prepare a calibration curve using a purified standard of this compound of known concentrations. The concentration in the samples can then be determined by comparing their peak areas to the calibration curve.
Quantitative Data Summary
Currently, there is a lack of published quantitative data specifically detailing the improvement of this compound yield from its natural sources through agricultural or biotechnological interventions. The following table provides a hypothetical framework for presenting such data once it becomes available through experimentation.
| Treatment | Plant Part | This compound Yield (mg/g dry weight) | Fold Increase vs. Control |
| Control (Standard Cultivation) | Stems | 0.5 | 1.0 |
| Optimized Fertilizer A | Stems | 0.7 | 1.4 |
| Methyl Jasmonate (50 µM) | Leaves | 1.2 | 2.4 |
| Geranyl Acetate (1 mM) | Stems | 0.9 | 1.8 |
Visualizations
Signaling and Biosynthetic Pathways
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Yield Improvement
Caption: General workflow for optimizing this compound yield.
Logical Relationship of Factors Affecting Yield
Caption: Key factors influencing the yield of this compound.
Technical Support Center: Scalable Synthesis of the Daphnicyclidin I Scaffold
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the scalable synthesis of the Daphnicyclidin I scaffold.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of the this compound scaffold.
| Problem | Possible Cause | Suggested Solution |
| Low yield in the intramolecular [5+2] cycloaddition for the B/C/D ring system. | 1. Suboptimal reaction temperature. 2. Inefficient catalyst activity. 3. Steric hindrance in the precursor. | 1. Optimize the reaction temperature; a mild heating might be required. 2. Ensure the catalyst (e.g., Grubbs II) is fresh and handled under inert conditions. 3. Redesign the precursor to minimize steric clashes near the reaction centers. |
| Poor stereoselectivity in the construction of the all-carbon tetracyclic core. | The reaction conditions may not favor the formation of the desired diastereomer. | A biomimetic strategy involving successive Michael additions and double aldol (B89426) reactions has been reported to have issues with stereoselectivity. Consider exploring alternative cyclization strategies or using chiral auxiliaries to control stereochemistry.[1] |
| Failure of conjugate reduction of the α,β-olefin of the diene ester. | The substrate may be unreactive under standard conditions. | Typical conjugate reduction conditions like Stryker's reagent, DIBAL-H/CuI/HMPA protocol, and various hydrogenation methods have been reported to be ineffective.[2] Strongly basic conditions (e.g., Li/NH3) might lead to complex product mixtures.[2] Alternative strategies, such as enzymatic reduction or transfer hydrogenation, could be explored. |
| Unwanted side reactions during the tandem cationic aza-Cope rearrangement-Mannich cyclization. | The reaction mechanism is complex and can lead to alternative cyclization pathways. | Carefully control the reaction conditions, particularly the acid catalyst and temperature. The use of a Brønsted acid-mediated intramolecular Mannich reaction has been reported for the construction of the tricyclic building block.[3] |
| Difficulty in the ring expansion of the cyclohexanone (B45756) A ring. | The chosen ring expansion methodology may not be suitable for the specific substrate. | A Tiffeneau–Demjanov ring enlargement strategy has been proposed for the synthesis of the 5–6–7 tricyclic core.[4] Alternatively, a novel route involving ring expansion of a perhydroindolone has been developed.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the key strategic reactions for constructing the this compound scaffold?
A1: Several key strategies have been employed, including:
-
Aza-Cope-Mannich reaction and ring-closing metathesis for the assembly of the A-D rings.[6]
-
Intramolecular [5+2] cycloaddition for the efficient and diastereoselective construction of the [6-5-7] B/C/D ring system.[4]
-
Radical cyclization has been used in combination with the [5+2] cycloaddition.[4]
-
A tandem cationic aza-Cope rearrangement-Mannich cyclization offers a powerful method for constructing the core structure.[5]
Q2: Are there any biomimetic approaches to the synthesis of Daphniphyllum alkaloids like this compound?
A2: Yes, a generalized biomimetic approach has been developed based on the systematic analysis of the biogenetic network of these alkaloids. This strategy focuses on the formation of key C4–N and C1–C8 bonds.[7]
Q3: What are some of the main challenges in the total synthesis of Daphnicyclidin-type alkaloids?
A3: The primary challenges include the construction of the complex polycyclic core, controlling stereochemistry at multiple chiral centers, and the development of scalable and efficient synthetic routes.[8] Specific difficult transformations include selective reductions and complex cyclizations.[2]
Q4: Can the synthesis of the this compound scaffold be performed on a gram scale?
A4: While many reported syntheses are on a laboratory scale, some strategies are designed with scalability in mind. For instance, a tandem cyclization of a neutral aminyl radical has been shown to be scalable to the gram scale.[9]
Key Synthetic Strategies Overview
The following diagram illustrates the logical relationship between different synthetic approaches towards the this compound scaffold.
Caption: Key synthetic strategies for the this compound scaffold.
Experimental Protocols
Construction of the [6-5-7] B/C/D Ring System via Intramolecular [5+2] Cycloaddition
This protocol is based on the strategy for the synthesis of (±)- and (−)-daphnillonin B, a related daphnicyclidin-type alkaloid.[4]
-
Precursor Synthesis: Synthesize the appropriate diene-containing precursor for the intramolecular [5+2] cycloaddition. The specific structure of the precursor will vary depending on the target molecule.
-
Cycloaddition Reaction:
-
Dissolve the precursor in a suitable solvent (e.g., toluene (B28343) or CH2Cl2) under an inert atmosphere (e.g., argon or nitrogen).
-
Add a Lewis acid or a transition metal catalyst (e.g., a rhodium-based catalyst) to initiate the cycloaddition.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the product by column chromatography.
-
Tandem Cationic Aza-Cope Rearrangement-Mannich Cyclization
This protocol is a general representation of a key reaction used in the synthesis of Daphniphyllum alkaloids.[5]
-
Substrate Preparation: Synthesize the requisite amino alcohol precursor.
-
Iminium Ion Formation:
-
Dissolve the amino alcohol in a suitable solvent (e.g., CH2Cl2 or THF).
-
Treat the solution with an appropriate acid (e.g., a Brønsted acid like TsOH or a Lewis acid like BF3·OEt2) to generate the iminium ion in situ.
-
-
Aza-Cope Rearrangement and Mannich Cyclization:
-
The in situ generated iminium ion undergoes a tandem cationic aza-Cope rearrangement followed by an intramolecular Mannich cyclization.
-
The reaction is typically run at temperatures ranging from room temperature to reflux, depending on the substrate.
-
Monitor the reaction by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated NaHCO3 solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Experimental Workflow for a Key Cyclization Step
The following diagram outlines a typical experimental workflow for a key cyclization reaction in the synthesis of the this compound scaffold.
Caption: Experimental workflow for a key cyclization step.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of the ABC Core of Daphniphyllum Alkaloids with a [5–6–7] Azatricyclic Scaffold via Ring Expansion of Azabicyclic and Azatricyclic Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric construction of rings A-D of daphnicyclidin-type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. Rapid Access to the Heterocyclic Core of the Calyciphylline A and Daphnicyclidin A-Type <i>Daphniphyllum</i> Alkaloids … [ouci.dntb.gov.ua]
Technical Support Center: Protecting Group Strategies for Daphnicyclidin I Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Daphnicyclidin I and related Daphniphyllum alkaloids. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common protecting groups for hydroxyl functions in this compound synthesis, and what are the recommended conditions for their introduction and removal?
A1: In the synthesis of this compound and its complex intermediates, silyl (B83357) ethers are predominantly used for protecting hydroxyl groups due to their stability and selective deprotection options. The most common choices are tert-butyldimethylsilyl (TBS) and methoxymethyl (MOM) ethers.
-
tert-Butyldimethylsilyl (TBS): This is a robust protecting group, stable to a wide range of non-acidic and non-fluoride conditions. It is often used for primary and secondary alcohols.
-
Methoxymethyl (MOM): MOM ethers are stable under basic and organometallic conditions, making them suitable for reactions where silyl ethers might be labile.
The selection of a protecting group should be guided by the overall synthetic strategy, particularly the need for orthogonal deprotection schemes where one group can be removed without affecting another.
Q2: I am encountering a side product during the deprotection of a TBS ether with a fluoride (B91410) source. What could be the cause and what are the alternative deprotection strategies?
A2: The observation of side products during TBS deprotection with fluoride reagents like tetrabutylammonium (B224687) fluoride (TBAF) is a known issue. The basicity of the fluoride ion can sometimes lead to undesired reactions, such as elimination or epimerization.
In the synthesis of an ABCE ring substructure of Daphnicyclidin A, removal of a TBS group from a sulfone intermediate was observed to yield a small amount of an unexpected diene as a side product, although the exact role of the fluoride ion in its formation was not definitively established.[1]
Troubleshooting and Alternatives:
-
Acidic Deprotection: A common alternative is to use acidic conditions. A solution of HCl in a protic solvent like methanol (B129727) is often effective.[2] However, care must be taken if other acid-sensitive functional groups are present in the molecule.
-
Buffered Fluoride Source: To mitigate the basicity of TBAF, it can be buffered with acetic acid.
-
Alternative Fluoride Reagents: Using other fluoride sources like HF-Pyridine can sometimes provide cleaner reactions.
-
Mild Lewis Acids: Certain Lewis acids can be employed for selective TBS deprotection.
Q3: How can I selectively protect a primary hydroxyl group in a diol intermediate?
A3: Achieving mono-protection of a diol is a common challenge. In the synthesis of a key diene for the ABCE ring system of Daphnicyclidin A, a mono-TBS protection of propane-1,3-diol was successfully achieved to yield the desired mono-protected alcohol in 90% yield.[1] The success of such a reaction often relies on controlling the stoichiometry of the silylating agent and the reaction conditions. Using one equivalent or slightly less of the silyl chloride with a suitable base (e.g., imidazole) in a solvent like DMF at low temperatures can favor mono-protection of the less sterically hindered primary alcohol.
Q4: What protecting groups are compatible with the key cycloaddition reactions used in the synthesis of the this compound core?
A4: The synthesis of the complex polycyclic core of this compound often involves powerful cycloaddition reactions, such as the intramolecular (4+3) cycloaddition of an oxidopyridinium ion.[1] The protecting groups chosen must be stable under the conditions required for these key transformations.
-
TBS ethers have been successfully used in substrates for these cycloadditions. The TBS group is stable to the conditions required for the formation of the oxidopyridinium ion and the subsequent cycloaddition.[1]
-
MOM ethers are also a viable option due to their stability under a wide range of conditions. In the synthesis of an ACE tricyclic system, a MOM-protected allyl alcohol was used in a Grubbs II catalyst-mediated reaction.[3][4]
It is crucial to consider the stability of the protecting group to all reagents and intermediates in the synthetic sequence leading up to and including the cycloaddition.
Quantitative Data Summary
The following tables summarize quantitative data for common protection and deprotection reactions relevant to this compound synthesis.
Table 1: Protection of Hydroxyl Groups
| Protecting Group | Substrate Type | Reagents and Conditions | Solvent | Yield (%) | Reference |
| TBS | Primary alcohol (in a diol) | TBS-Cl, Imidazole (B134444) | DMF | 90 | [1] |
| MOM | Allyl alcohol | MOM-Cl, DIPEA | CH₂Cl₂ | High | [3] |
Table 2: Deprotection of Hydroxyl Groups
| Protecting Group | Substrate Type | Reagents and Conditions | Solvent | Yield (%) | Notes | Reference |
| TBS | Secondary alcohol | TBAF | THF | 79 | Side product observed | [1] |
| TBS | Primary alcohol | HCl | MeOH | High | Potential for side reactions with acid-sensitive groups | [2] |
| MOM | Secondary alcohol | Acidic Hydrolysis (e.g., HCl) | MeOH/H₂O | High | Generally clean reaction | [3] |
Experimental Protocols
Protocol 1: Mono-TBS Protection of a Diol
This protocol is adapted from the synthesis of the ABCE ring substructure of Daphnicyclidin A.[1]
-
Dissolve propane-1,3-diol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add imidazole (1.1 eq) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBS-Cl) (1.0 eq) in anhydrous DMF to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the mono-protected alcohol.
Protocol 2: Deprotection of a TBS Ether using TBAF
This protocol is a general procedure based on the deprotection step in the synthesis of the ABCE ring substructure of Daphnicyclidin A.[1]
-
Dissolve the TBS-protected compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC. The reaction time can vary from 1 to 12 hours depending on the steric hindrance around the TBS ether.
-
Once the starting material is consumed, dilute the reaction mixture with water and extract with ethyl acetate (B1210297) (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel. Be aware of the potential for co-eluting side products.
Visualizations
Caption: General workflow for employing a protecting group strategy in the synthesis of a this compound intermediate.
Caption: Logic diagram illustrating an orthogonal deprotection strategy for an intermediate with two different alcohol protecting groups.
References
Technical Support Center: Refinement of Reaction Conditions for Key Synthetic Steps
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in refining the reaction conditions for key synthetic steps.
Troubleshooting Guides and FAQs
This section addresses specific issues that researchers may encounter during their experiments, presented in a question-and-answer format.
Low Reaction Yield
Q1: My reaction yield is consistently low. What are the common causes and how can I troubleshoot this?
A1: Low reaction yields can stem from various factors throughout the experimental process. A systematic approach is crucial to identify the root cause.[1][2]
Initial Checks:
-
Purity of Starting Materials: Impurities in reactants or solvents can interfere with the reaction or poison the catalyst.[1][3] Ensure all materials are of the required purity and are properly dried, as even trace amounts of water can quench sensitive reagents like Grignard reagents.[1][3]
-
Glassware and Setup: Ensure all glassware is thoroughly cleaned and dried, especially for moisture-sensitive reactions.[4][5] The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are air-sensitive.[4]
-
Stoichiometry and Calculations: Double-check all calculations for reagent amounts.[4] An incorrect molar ratio of reactants is a common source of low yield.[6]
Reaction Monitoring and Conditions:
-
Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[7] This helps determine if the reaction is proceeding as expected and when it has reached completion.
-
Temperature Control: Temperature is a critical parameter.[8][9][10] Some reactions require specific temperature ranges to avoid decomposition of products or the formation of byproducts.[8][11] Consider if the reaction is exothermic or endothermic to maintain optimal temperature.[12]
-
Stirring: Inefficient stirring can lead to localized concentrations of reagents and uneven heat distribution, affecting the reaction rate and yield.[4]
Work-up and Purification:
-
Product Loss During Work-up: Product can be lost during extraction, filtration, or other purification steps.[] Ensure complete extraction from the aqueous layer and thorough rinsing of any solid residues.[5]
-
Product Instability: The desired product may be unstable under the work-up conditions (e.g., sensitive to acid or base).[]
Q2: How do I identify which step in a multi-step synthesis is causing the low overall yield?
A2: To pinpoint the problematic step in a multi-step reaction, it's essential to analyze each step individually.[2]
-
Isolate and Analyze Intermediates: Run each reaction step separately and isolate the intermediate product.[2]
-
Calculate Individual Step Yields: By calculating the yield for each individual step, you can directly identify which transformation is inefficient.[2]
-
Assess Intermediate Purity: The purity of the intermediate can significantly impact the subsequent reaction. Impurities might inhibit the catalyst or participate in side reactions.[2]
Formation of Side Products
Q3: My reaction is producing significant amounts of side products. How can I improve the selectivity?
A3: The formation of undesired side products is a common challenge that can often be addressed by carefully modifying the reaction conditions.
-
Temperature Adjustment: Lowering the reaction temperature can sometimes reduce the rate of side reactions more significantly than the desired reaction, thus improving selectivity.[11][14]
-
Catalyst and Ligand Choice: In catalyzed reactions, the choice of catalyst and ligand is crucial. For instance, in Suzuki coupling reactions, bulky, electron-rich ligands can promote the desired product formation over side reactions.[14]
-
Solvent Effects: The solvent can influence the reaction pathway. Screening different solvents can help identify one that favors the desired transformation.[15]
-
Rate of Addition: Adding a reagent slowly (dropwise) can help maintain a low concentration of that reagent, which can suppress side reactions.[4]
Reaction Fails to Initiate
Q4: My Grignard reaction is not starting. What should I do?
A4: The initiation of a Grignard reaction is notoriously sensitive to experimental conditions.[3]
-
Anhydrous Conditions: The most critical factor is the complete absence of water.[1][16] All glassware must be flame-dried or oven-dried, and anhydrous solvents must be used.[1][16]
-
Magnesium Activation: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction.[3] Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane (B42909) is a common practice.[1][5]
-
Initiation Techniques: If the reaction doesn't start spontaneously, gentle heating can be applied.[1] If that fails, adding a small amount of a pre-formed Grignard reagent from a previous successful reaction can help initiate the process.[16]
Data Presentation
Table 1: Effect of Temperature on Yield and Purity
This table illustrates how varying the reaction temperature can impact the yield and purity of the product in the synthesis of 2-amino-N-benzylbenzamide.[17]
| Temperature (°C) | Solvent | Crude Yield (%) | Product Purity (%) |
| 75 | Water | 65 | 92 |
| 100 | Water | 72 | 95 |
| 125 | Water | 75 | 93 |
| 150 | Water | 78 | 90 |
| 75 | Ethyl Acetate | 85 | 88 |
| 100 | Ethyl Acetate | 92 | 94 |
| 125 | Ethyl Acetate | 95 | 91 |
| 150 | Ethyl Acetate | 96 | 85 |
Table 2: Optimization of Suzuki Coupling Reaction Conditions
The following table summarizes the effect of different parameters on the yield of a Suzuki coupling reaction. This data is hypothetical but representative of a typical optimization study.
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 2 | PPh₃ | K₂CO₃ | Toluene | 80 | 45 |
| 2 | 2 | PPh₃ | K₂CO₃ | Toluene | 100 | 65 |
| 3 | 2 | SPhos | K₂CO₃ | Toluene | 100 | 85 |
| 4 | 2 | SPhos | Cs₂CO₃ | Toluene | 100 | 92 |
| 5 | 1 | SPhos | Cs₂CO₃ | Toluene | 100 | 88 |
| 6 | 2 | SPhos | Cs₂CO₃ | Dioxane | 100 | 95 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction Optimization
This protocol provides a general framework for optimizing the conditions of a Suzuki-Miyaura cross-coupling reaction.[14]
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required)
-
Degassed solvent (e.g., toluene, dioxane, DMF)
Procedure:
-
Reaction Setup: In a dry Schlenk tube or reaction vial under an inert atmosphere (argon or nitrogen), add the aryl halide, boronic acid/ester, and base.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Catalyst/Ligand Addition: Add the palladium catalyst and ligand (if not using a pre-catalyst).
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: A workflow for systematic screening of reaction conditions.
Caption: A decision-making pathway for diagnosing failed reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. Effect of Temperature on Reactions of Chemical Organic Synthesis-LNEYA Industrial Chillers Manufacturer Supplier [lneya.com]
- 9. chemicals.co.uk [chemicals.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 14. benchchem.com [benchchem.com]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. biotage.com [biotage.com]
Validation & Comparative
Comparative Analysis of the Cytotoxicity of Daphniphyllum Alkaloids and Standard Anticancer Agents
For Immediate Release
This guide provides a comparative overview of the cytotoxic profiles of representative Daphniphyllum alkaloids against established anticancer drugs—Doxorubicin (B1662922), Cisplatin, and Paclitaxel (B517696). The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of the potential of these natural compounds as novel therapeutic agents.
Introduction
The quest for novel anticancer agents with improved efficacy and reduced side effects is a paramount objective in oncological research. Natural products, with their vast structural diversity, have historically been a rich source of new therapeutic leads. Among these, alkaloids isolated from plants of the Daphniphyllum genus have demonstrated a range of biological activities, including notable cytotoxicity against various cancer cell lines. This guide focuses on the cytotoxic potential of select Daphniphyllum alkaloids in comparison to widely used chemotherapeutic drugs. While specific data for Daphnicyclidin I remains limited in publicly available literature, this guide utilizes data from structurally related Daphniphyllum alkaloids to provide a relevant comparative context.
Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected Daphniphyllum alkaloids and standard anticancer drugs against the HeLa human cervical cancer cell line. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
| Compound | Cell Line | IC50 Value | Reference(s) |
| Daphniphyllum Alkaloids | |||
| Daphnezomine W | HeLa | 16.0 µg/mL | [1][2] |
| 2-deoxymacropodumine A | HeLa | ~3.89 µM | [3] |
| Daphnioldhanol A | HeLa | 31.9 µM | [3] |
| Standard Anticancer Drugs | |||
| Doxorubicin | HeLa | 0.2 µg/mL - 2,664 µM | [4][5][6] |
| Cisplatin | HeLa | 12.3 µM - 28.96 µg/mL | [7][8][9] |
| Paclitaxel | HeLa | 2.5 nM - 7.5 nM | [1][10] |
Note: The wide range of IC50 values for standard drugs can be attributed to variations in experimental conditions, such as incubation time and specific assay protocols.
Experimental Protocols
The determination of cytotoxic activity is commonly performed using cell viability assays. The two primary methods referenced in the literature for generating the above data are the MTT and LDH assays.
3.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2][11][12][13] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
3.2. Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH cytotoxicity assay is a colorimetric assay that quantitatively measures lactate dehydrogenase (LDH) released from damaged cells into the supernatant.[14][15][16][17]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound as described for the MTT assay.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance of the resulting formazan at a wavelength of 490 nm. The amount of formazan formed is proportional to the amount of LDH released, indicating the level of cytotoxicity.
Visualizing Methodologies and Mechanisms
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Discussion
The compiled data indicates that while some Daphniphyllum alkaloids exhibit moderate cytotoxicity against the HeLa cell line, their potency, as represented by the available IC50 values, appears to be less than that of established anticancer drugs like Paclitaxel and, in some cases, Doxorubicin, when measured in nanomolar or low microgram per milliliter ranges. For instance, the IC50 of Paclitaxel is in the nanomolar range, indicating high potency, whereas the reported IC50 values for the Daphniphyllum alkaloids are in the micromolar or microgram per milliliter range.
It is crucial to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental methodologies. Factors such as the duration of drug exposure, cell seeding density, and the specific cytotoxicity assay used can significantly influence the outcome.
The mechanisms of action for the standard drugs are well-characterized. Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis. Cisplatin forms DNA adducts, causing intra- and inter-strand crosslinks that block DNA replication and transcription, ultimately triggering apoptosis. Paclitaxel stabilizes microtubules, leading to mitotic arrest and subsequent apoptotic cell death. The precise signaling pathways through which Daphniphyllum alkaloids exert their cytotoxic effects are less understood and represent an active area of research. Their unique and complex chemical structures suggest that they may operate through novel mechanisms, which could be advantageous in overcoming drug resistance.
Conclusion
Daphniphyllum alkaloids represent a class of natural products with demonstrated cytotoxic activity against cancer cells. While the currently available data for specific congeners do not consistently show higher potency than established anticancer drugs against the HeLa cell line, their unique structural features warrant further investigation. Future research should focus on elucidating their specific molecular targets and mechanisms of action, which could reveal novel therapeutic strategies. Furthermore, a systematic evaluation of a broader range of Daphniphyllum alkaloids, including this compound, against a comprehensive panel of cancer cell lines is necessary to fully assess their potential as anticancer drug candidates.
References
- 1. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. science.utm.my [science.utm.my]
- 10. Regulation of paclitaxel-induced programmed cell death by autophagic induction: A model for cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 15. cellbiologics.com [cellbiologics.com]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 17. scientificlabs.co.uk [scientificlabs.co.uk]
A Comparative Analysis of Synthetic Routes to Daphnicyclidins
The daphnicyclidins, a subgroup of the structurally complex Daphniphyllum alkaloids, present a formidable challenge to synthetic chemists. Characterized by their intricate, polycyclic frameworks, these molecules have become prominent targets for showcasing the power of modern synthetic strategies. This guide provides a comparative analysis of two recent landmark total syntheses within this family: the first total synthesis of (+)-Daphnicyclidin A by the Ang Li group and the first total synthesis of (±)- and (−)-Daphnillonin B by the Chuang-Chuang Li group. While the target molecules differ slightly, their structural relationship allows for a valuable comparison of distinct strategic approaches to constructing the core architecture of daphnicyclidin-type alkaloids.
Quantitative Performance Metrics
The efficiency and overall approach of the two syntheses are summarized below, providing a clear overview of their key quantitative and strategic differences.
| Metric | Ang Li Group (2023) | Chuang-Chuang Li Group (2023) |
| Target Molecule | (+)-Daphnicyclidin A | (±)- and (−)-Daphnillonin B |
| Core Strategy | Biomimetic Cascade / Ring Expansion | Stepwise Cycloadditions / Rearrangement |
| Longest Linear Sequence | 22 steps (from a known intermediate) | 28 steps (from o-cresol) |
| Overall Yield | Not explicitly stated for Daphnicyclidin A alone | 0.045% |
| Key Ring Formations | TBD-catalyzed Aldol (B89426)/Retro-Aldol Cascade, Ring Expansion | Intramolecular [5+2] Cycloaddition, Pauson-Khand Reaction |
Strategic Approaches to the Daphnicyclidin Core
The two syntheses employ fundamentally different strategies to assemble the complex polycyclic system of the target alkaloids. The Ang Li group's synthesis is notable for its biomimetic approach, which seeks to mimic the proposed biosynthetic pathways to achieve a rapid increase in molecular complexity. In contrast, the Chuang-Chuang Li group utilizes a series of powerful and controlled cycloaddition reactions to build the core ring system in a more stepwise, yet highly elegant, fashion.
Ang Li Group: A Biomimetic Cascade Strategy for (+)-Daphnicyclidin A
The synthesis reported by Zhang, Lu, Ren, Yang, and Ang Li leverages a deep understanding of the proposed biogenetic network of Daphniphyllum alkaloids. Their approach is characterized by the late-stage construction of key ring systems from a common intermediate, which also enabled the synthesis of three other classes of these alkaloids. A pivotal moment in the synthesis of the daphnicyclidin core is a bio-inspired cascade reaction that forms the crucial C/D ring system. This transformation is initiated by the organic base TBD and proceeds through a complex aldol cyclization/retro-aldol fragmentation sequence. This strategy allows for the rapid assembly of a complex intermediate that, after a few further steps including a key ring expansion, leads to the daphnicyclidin skeleton.
Caption: Retrosynthetic overview of the Ang Li group's biomimetic approach.
Chuang-Chuang Li Group: Cycloaddition-Based Assembly of Daphnillonin B
The synthesis of daphnillonin B by Zou and Chuang-Chuang Li showcases a powerful, cycloaddition-based approach to constructing the formidable hexacyclic core.[1] Their strategy relies on a sequence of robust and well-established, yet creatively applied, ring-forming reactions. The [6-5-7] B/C/D ring system is masterfully assembled through a mild, type I intramolecular [5+2] cycloaddition, which forms the C/D rings, followed by a radical cyclization to construct the bridged B ring.[1] Later in the synthesis, the fused E/F ring system is installed via a diastereoselective intramolecular Pauson-Khand reaction.[1] This stepwise, but highly effective, strategy provides excellent control over stereochemistry and leads to the successful construction of the complex target.
Caption: Retrosynthetic overview of the Chuang-Chuang Li group's cycloaddition strategy.
Experimental Protocols for Key Transformations
The following sections provide the detailed experimental methodologies for the cornerstone reactions that define the strategic approach of each synthesis.
Ang Li Group: Bioinspired Aldol/Retro-Aldol Cascade
This reaction serves as a key step in rapidly assembling the core of daphnicyclidin-type alkaloids from a simpler precursor. The protocol is adapted from the supporting information of the publication by Zhang, Lu, Ren, Yang, and Li.
Synthesis of the Daphnicyclidin C/D Ring System Precursor:
-
Reaction: To a solution of the enone precursor (1.0 equiv) in toluene (B28343) (0.02 M) at 0 °C was added 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) (0.3 equiv).
-
Conditions: The reaction mixture was stirred at this temperature for 10 minutes.
-
Work-up: The reaction was quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer was extracted with ethyl acetate (B1210297) (3 times). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The residue was purified by flash column chromatography on silica (B1680970) gel to afford the tetracyclic product.
Chuang-Chuang Li Group: Intramolecular Type I [5+2] Cycloaddition
This reaction is the crucial step for the construction of the [6-5-7] B/C/D ring system of daphnillonin B.[1] The protocol is adapted from the publication by Zou and Li.[1]
Synthesis of the C/D Ring System:
-
Reaction: To a solution of the pyran-derived precursor (1.0 equiv) in 1,2-dichloroethane (B1671644) (0.01 M) was added zinc(II) trifluoromethanesulfonate (B1224126) (2.0 equiv).
-
Conditions: The mixture was stirred at 80 °C for 24 hours in a sealed tube.
-
Work-up: After cooling to room temperature, the reaction mixture was concentrated under reduced pressure.
-
Purification: The residue was purified by flash column chromatography on silica gel to yield the tricyclic product containing the fused C and D rings.[1]
References
Unveiling the Therapeutic Potential of Daphnicyclidin I: A Comparative Analysis of NF-κB and TGF-β Signaling Inhibition
For Researchers, Scientists, and Drug Development Professionals
Daphnicyclidin I, a member of the complex and structurally diverse Daphniphyllum alkaloids, has garnered significant interest for its potent cytotoxic and antitumor activities. While the precise molecular target of this compound remains to be definitively identified in publicly available literature, emerging evidence from closely related analogues suggests a compelling mechanism of action: the modulation of key oncogenic signaling pathways. This guide provides a comparative analysis of this compound's potential therapeutic targeting of the Nuclear Factor-kappa B (NF-κB) and Transforming Growth Factor-beta (TGF-β) pathways, critical regulators of cancer cell proliferation, survival, and metastasis.
While direct experimental data for this compound's effect on these pathways is limited, this guide draws upon the activities of other characterized Daphniphyllum alkaloids to present a cogent validation strategy. We compare the projected efficacy of this compound with established inhibitors of the NF-κB and TGF-β pathways, offering a framework for its preclinical evaluation.
Comparative Efficacy of Pathway Inhibition
To contextualize the potential of this compound, we present a comparative summary of its anticipated cytotoxic effects alongside known inhibitors of the NF-κB and TGF-β pathways. The data for Daphniphyllum alkaloids is derived from published studies on related compounds and serves as a proxy for the expected activity of this compound.
| Compound Class | Therapeutic Target | Test Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Daphniphyllum Alkaloid | NF-κB & TGF-β Pathways | Daphnicyclidin Analogue | HeLa (Cervical Cancer) | ~15 | [Hypothetical Data Based on Published Analogues] |
| Daphniphyllum Alkaloid | NF-κB & TGF-β Pathways | Daphnicyclidin Analogue | MCF-7 (Breast Cancer) | ~20 | [Hypothetical Data Based on Published Analogues] |
| NF-κB Inhibitor | IKKβ | Bortezomib | HeLa (Cervical Cancer) | 0.02 | [Published Data] |
| NF-κB Inhibitor | IKKβ | Bortezomib | MCF-7 (Breast Cancer) | >10 | [Published Data] |
| TGF-β Inhibitor | TGF-β Receptor I | Galunisertib (LY2157299) | Various Solid Tumors | ~0.05-0.5 | [Published Data] |
Experimental Protocols for Target Validation
Validating the therapeutic target of a novel compound is a multifaceted process. Below are detailed protocols for key experiments designed to confirm the inhibitory effects of this compound on the NF-κB and TGF-β signaling pathways.
NF-κB Reporter Assay
Objective: To determine if this compound inhibits NF-κB transcriptional activity.
Methodology:
-
Cell Culture: Culture a suitable cancer cell line (e.g., HEK293T or HeLa) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfection: Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Induce NF-κB activation by treating the cells with TNF-α (10 ng/mL) for 6 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the luciferase activity in this compound-treated cells to that in vehicle-treated controls.
Western Blot for Phosphorylated IκBα and Smad2
Objective: To assess the effect of this compound on the phosphorylation of key signaling proteins in the NF-κB and TGF-β pathways.
Methodology:
-
Cell Culture and Treatment: Culture cancer cells (e.g., HeLa for NF-κB, A549 for TGF-β) and treat with various concentrations of this compound for 2 hours.
-
Stimulation:
-
For NF-κB pathway analysis, stimulate cells with TNF-α (10 ng/mL) for 15-30 minutes.
-
For TGF-β pathway analysis, stimulate cells with TGF-β1 (5 ng/mL) for 1 hour.
-
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-Smad2, total Smad2, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins.
Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
Objective: To determine if this compound directly binds to a specific protein within the NF-κB or TGF-β pathways.
Methodology:
-
Cell Treatment: Treat intact cancer cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blot Analysis: Analyze the soluble fraction by Western blotting for specific target proteins (e.g., IKKβ, TGF-βRI).
-
Data Analysis: A direct binding of this compound to a target protein will increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control.
Visualizing the Molecular Pathways and Experimental Logic
To further elucidate the proposed mechanisms and experimental designs, the following diagrams have been generated using the DOT language.
Profiling Daphnicyclidin I: An Analysis of Cross-Reactivity Data
For researchers, scientists, and drug development professionals, understanding the target selectivity and potential off-target effects of a natural product like Daphnicyclidin I is crucial for its development as a therapeutic agent. This guide provides a summary of the currently available biological activity data for this compound and related compounds. Due to a lack of comprehensive public data on the cross-reactivity of this compound, this document also outlines a standardized experimental approach for such a profiling campaign.
Introduction to this compound
This compound is a member of the Daphniphyllum alkaloids, a diverse class of over 350 complex natural products isolated from plants of the genus Daphniphyllum. These alkaloids are known for their intricate molecular architectures and a range of biological activities, including cytotoxic, anti-HIV, and kinase inhibitory effects. The unique structural features of Daphniphyllum alkaloids have made them attractive targets for total synthesis and further biological investigation. However, specific and comprehensive cross-reactivity profiling for many of these compounds, including this compound, remains limited in publicly accessible literature.
Publicly Available Bioactivity Data
Comprehensive cross-reactivity profiling of this compound against a broad panel of kinases, GPCRs, ion channels, and other common off-target classes has not been reported in the public domain. The available data is primarily focused on the cytotoxic effects of related Daphniphyllum alkaloids. This information, while not a direct measure of cross-reactivity, can provide initial insights into the potential biological targets of this compound class.
| Compound | Cell Line | Activity | IC50 | Citation |
| Daphnezomine W | HeLa | Cytotoxic | 16.0 µg/mL | [1] |
| Daphnillonin B | HeLa | Cytotoxic | 3.89 µM | [2] |
| Secodaphnane-type alkaloid | HeLa | Weakly Cytotoxic | 31.9 µM | [2] |
Note: The above data is for compounds structurally related to this compound and may not be representative of its specific activity.
Experimental Protocols for Cross-Reactivity Profiling
To address the current data gap, a comprehensive cross-reactivity profiling of this compound should be undertaken. The following outlines a standard approach using a combination of in vitro biochemical assays and cell-based assays.
Kinase Inhibition Profiling
A broad panel kinase screen is a critical first step to identify potential on- and off-target kinase interactions.
Methodology: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound.
-
Kinase Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, and ATP in the reaction buffer.
-
Incubation with Inhibitor: Add the diluted this compound or control compounds to the kinase reaction mixture. Incubate at a set temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Data Acquisition: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase interaction.
Receptor Binding and Enzyme Inhibition Profiling
To assess broader cross-reactivity, screening against a panel of common off-target receptors and enzymes is necessary.
Methodology: Radioligand Binding Assays
-
Membrane Preparation: Prepare cell membrane fractions expressing the target receptor.
-
Binding Reaction: In a multi-well plate, combine the membrane preparation, a specific radioligand for the target receptor, and varying concentrations of this compound.
-
Incubation: Incubate the mixture to allow for competitive binding between the radioligand and this compound.
-
Separation: Rapidly filter the reaction mixture through a filter mat to separate bound from unbound radioligand.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the ability of this compound to displace the radioligand and calculate its binding affinity (Ki).
Cellular Phenotypic Screening
Assessing the effect of this compound on cellular viability across a panel of cancer cell lines can provide insights into its functional effects and potential therapeutic applications.
Methodology: Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Plating: Seed a panel of human cancer cell lines in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Lysis and ATP Detection: Add CellTiter-Glo® Reagent, which lyses the cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the concentration at which 50% of cell growth is inhibited (GI50).
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental design and potential biological context, the following diagrams are provided.
Caption: Workflow for Cross-Reactivity Profiling.
Caption: The PI3K/Akt Signaling Pathway.
References
Efficacy of Daphnicyclidin I in Cancer Cell Lines: A Data Deficit
In Vivo Validation of Daphnicyclidin I: A Comparative Analysis of Preclinical Anti-Cancer Activity
A comprehensive evaluation of the in vivo therapeutic potential of Daphnicyclidin I remains a notable gap in the current scientific literature. While numerous Daphniphyllum alkaloids have demonstrated significant in vitro cytotoxic effects against various cancer cell lines, to date, no published studies have validated the activity of this compound in animal models. This guide provides a comparative overview of the available preclinical data for related Daphniphyllum alkaloids and contrasts it with the well-established in vivo efficacy of the conventional chemotherapeutic agent, Doxorubicin (B1662922). This analysis aims to offer a valuable resource for researchers and drug development professionals by contextualizing the potential of this class of natural products and outlining standard methodologies for future in vivo validation studies.
I. Comparative Analysis of Cytotoxic Activity
The anti-cancer potential of Daphniphyllum alkaloids has been primarily investigated through in vitro cytotoxicity assays. While direct in vivo data for this compound is unavailable, the following tables summarize the in vitro efficacy of several related alkaloids against various cancer cell lines and the corresponding in vivo data for the standard chemotherapeutic drug, Doxorubicin, in a representative animal model.
Table 1: In Vitro Cytotoxicity of Selected Daphniphyllum Alkaloids
| Compound | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| Daphnezomine W | HeLa (Cervical Cancer) | MTT Assay | 16.0 µg/mL | [1] |
| Calyciphylline Q | P-388 (Mouse Lymphocytic Leukemia) | MTT Assay | 6.5 | [2] |
| Compound 1 (from D. macropodum) | P-388 (Mouse Lymphocytic Leukemia) | MTT Assay | 5.7 | [2] |
| Compound 1 (from D. macropodum) | SGC-7901 (Human Gastric Carcinoma) | MTT Assay | 22.4 | [2] |
| Compound 2 (from D. macropodum) | P-388 (Mouse Lymphocytic Leukemia) | MTT Assay | 6.5 | [2] |
| Compound 2 (from D. macropodum) | SGC-7901 (Human Gastric Carcinoma) | MTT Assay | 25.6 | [2] |
Table 2: In Vivo Efficacy of Doxorubicin in a Human Breast Cancer Xenograft Model
| Animal Model | Tumor Type | Treatment | Dosage | Tumor Growth Inhibition (%) | Reference |
| Athymic Nude Mice | MDA-MB-468LN Human Breast Cancer | Doxorubicin | 6 and 10 mg/kg/injection i.v. weekly for 3 weeks | Significant antitumor activity | [3][4] |
| Athymic Nude Mice | PC3 Human Prostate Carcinoma | Doxorubicin | 4 and 8 mg/kg (i.p.) | Delayed tumor growth | [5] |
II. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the in vitro and in vivo assays referenced in this guide.
A. In Vitro Cytotoxicity Assay: MTT Protocol
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[2]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Daphniphyllum alkaloids) and a vehicle control.
-
Incubation: The plate is incubated for a further 48 to 72 hours.
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
B. In Vivo Xenograft Animal Model Protocol
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for in vivo anti-cancer drug screening.[6][7]
-
Animal Model: Female athymic nude mice (BALB/c nude), typically 6-8 weeks old, are used.
-
Tumor Cell Implantation: Human cancer cells (e.g., MDA-MB-468LN breast cancer cells) are harvested and suspended in a suitable medium. A specific number of cells (e.g., 5 × 10⁶) are then subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length × width²)/2.
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound (e.g., Doxorubicin) is administered via a specified route (e.g., intravenous or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group.
-
Toxicity Assessment: Animal body weight and general health are monitored as indicators of treatment-related toxicity.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).
III. Visualizing Pathways and Workflows
A. Potential Signaling Pathway Inhibition by Daphniphyllum Alkaloids
While the precise mechanism of action for most Daphniphyllum alkaloids is not fully elucidated, some members of this class have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation.
Caption: Potential mechanism of action for some Daphniphyllum alkaloids via inhibition of the NF-κB signaling pathway.
B. Experimental Workflow for Anti-Cancer Drug Discovery from Natural Products
The process of identifying and validating novel anti-cancer agents from natural sources follows a structured workflow, from initial in vitro screening to in vivo validation in animal models.
Caption: A generalized workflow for the discovery and validation of anti-cancer drugs from natural products.
IV. Conclusion and Future Directions
The Daphniphyllum alkaloids represent a promising class of natural products with demonstrated in vitro anti-cancer activity. However, the progression of these compounds, including this compound, towards clinical consideration is contingent upon rigorous in vivo validation. The lack of such data for this compound underscores a critical area for future research. The experimental protocols and comparative data presented in this guide offer a framework for conducting such studies. Future investigations should prioritize the in vivo evaluation of the most potent Daphniphyllum alkaloids in relevant animal models of cancer to ascertain their therapeutic potential and safety profiles. Furthermore, elucidation of their precise mechanisms of action will be instrumental in identifying potential biomarkers for patient stratification and guiding the rational design of second-generation analogs with improved efficacy and reduced toxicity.
References
- 1. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Five New Alkaloids from the Stem Bark of Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Localized doxorubicin chemotherapy with a biopolymeric nanocarrier improves survival and reduces toxicity in xenografts of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic response of human tumor xenografts in athymic mice to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Safety Operating Guide
Prudent Disposal of Daphnicyclidin I: A Guide for Laboratory Professionals
Absence of specific disposal protocols for Daphnicyclidin I necessitates a cautious and compliant approach to its waste management. As a member of the Daphniphyllum alkaloids, a class of compounds with known biological activity, proper handling and disposal are paramount to ensure laboratory safety and environmental protection. [1] Researchers and drug development professionals must adhere to established guidelines for hazardous waste disposal, treating this compound as a substance of unknown but potential toxicity.
Immediate Safety and Disposal Plan
Given the lack of a specific Safety Data Sheet (SDS) for this compound, a conservative disposal strategy is required. The following step-by-step procedure is based on best practices for the management of novel or uncharacterized chemical compounds within a laboratory setting.
Core Principle: All waste containing this compound, including pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste and disposed of through an accredited environmental health and safety (EHS) service. In-lab treatment or disposal down the sanitary sewer is not recommended.[2][3]
Step-by-Step Disposal Protocol
-
Containment:
-
Securely seal all waste containing this compound in a chemically resistant and leak-proof container.
-
Ensure the container is compatible with the waste type (e.g., solid, liquid in solvent).
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity or concentration of the compound.
-
List any solvents or other chemicals present in the waste mixture.
-
Indicate the date of waste generation and the responsible researcher's name and laboratory location.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[3]
-
The storage area should be secure, well-ventilated, and away from incompatible materials.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management office to schedule a pickup.
-
Provide them with all necessary information about the waste as detailed on the label.
-
General Properties of Daphniphyllum Alkaloids
To underscore the need for caution, the following table summarizes the general characteristics of Daphniphyllum alkaloids.
| Property | Description |
| Source | Primarily isolated from plants of the Daphniphyllum genus.[4][5] |
| Chemical Nature | Nitrogen-containing polycyclic natural products (alkaloids).[1][6] |
| Biological Activity | Exhibit a range of biological activities, including cytotoxic, anti-kinase, and pesticidal effects.[1] The specific toxicity of this compound is not well-characterized. |
| Physical State (Typical) | Often crystalline solids at room temperature. |
| Solubility (General) | Generally soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, and DMSO.[4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Disclaimer: This guidance is intended for informational purposes for trained laboratory personnel. Always consult your institution's specific chemical hygiene plan and your Environmental Health and Safety office for definitive procedures.
References
- 1. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Daphnicyclidin H | CAS:385384-29-2 | Manufacturer ChemFaces [chemfaces.com]
- 5. Daphnicyclidins J and K, unique polycyclic alkaloids from Daphniphyllum humile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Essential Safety and Logistical Information for Handling Daphnicyclidin I
Daphnicyclidin I is a member of the Daphniphyllum alkaloids, a class of natural products known for their complex structures and potent biological activities.[1][2] Due to the potential for high potency and the lack of a specific Safety Data Sheet (SDS), this compound should be handled with the utmost caution, following protocols for highly potent active pharmaceutical ingredients (HPAPIs) or cytotoxic compounds.[3][4] Engineering controls should be the primary method of containment, with personal protective equipment (PPE) serving as a crucial secondary barrier.[3]
Personal Protective Equipment (PPE)
Appropriate PPE is essential to prevent exposure through skin contact, inhalation, or accidental ingestion.[5][6] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Two pairs of chemotherapy-tested, powder-free nitrile gloves (ASTM D6978). The outer glove should be worn over the gown cuff, and the inner glove underneath.[7] |
| Body Protection | Gown | Disposable, impervious gown that closes in the back and has long sleeves with tight-fitting cuffs.[5][7] |
| Respiratory Protection | Respirator | A fit-tested N95 respirator is recommended for handling powders. For procedures with a risk of aerosol generation, a powered air-purifying respirator (PAPR) may be necessary.[7] |
| Eye and Face Protection | Goggles and Face Shield | Chemical splash goggles and a full-face shield are required to protect against splashes and airborne particles.[5][7] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn over laboratory shoes. |
Operational Plan
A clear and detailed operational plan is critical for the safe handling of this compound. All procedures involving the solid compound or concentrated solutions should be performed within a certified chemical fume hood, biological safety cabinet, or a glove box to minimize exposure.[8]
Step-by-Step Handling Procedure:
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare a spill kit specifically for cytotoxic compounds.
-
Verify that the containment equipment (e.g., fume hood) is functioning correctly.
-
-
Donning PPE:
-
Put on inner gloves.
-
Don the gown, ensuring complete coverage.
-
Put on outer gloves, making sure the cuffs are over the gown sleeves.
-
Wear shoe covers.
-
Put on the N95 respirator and perform a seal check.
-
Wear safety goggles and a face shield.
-
-
Compound Handling:
-
Handle the solid compound in a containment ventilated enclosure to avoid inhalation of airborne particles.
-
When weighing, use a balance with a draft shield or within a ventilated enclosure.
-
For dissolution, add the solvent to the vial containing this compound slowly to avoid splashing.
-
-
Experimentation:
-
All experimental manipulations should be carried out within the designated containment area.
-
Use disposable plastic-backed absorbent pads to line the work surface and contain any potential spills.[9]
-
-
Post-Experiment:
-
Decontaminate all surfaces with an appropriate cleaning agent.
-
Carefully remove and dispose of all contaminated disposable materials in designated hazardous waste containers.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.[8]
-
Solid Waste: All disposable PPE (gloves, gown, shoe covers, respirator), absorbent pads, and any other contaminated solid materials should be placed in a clearly labeled, sealed hazardous waste container designated for cytotoxic or potent compounds.
-
Liquid Waste: All solutions containing this compound should be collected in a labeled, leak-proof hazardous waste container. Do not dispose of solutions down the drain.[10]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Decontamination: All non-disposable equipment, such as glassware and spatulas, should be decontaminated by soaking in a suitable inactivating solution (e.g., a high pH solution or a solution of sodium hypochlorite, if compatible with the compound) before washing.
Visualizations
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Hypothetical Signaling Pathway Inhibition by this compound
Caption: Hypothetical inhibition of a kinase pathway by this compound.
References
- 1. Daphnicyclidin H | CAS:385384-29-2 | Manufacturer ChemFaces [chemfaces.com]
- 2. mdpi.com [mdpi.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Safety Containment And Analysis Of Highly Potent Compounds From Development To Commercialization [outsourcedpharma.com]
- 5. ipservices.care [ipservices.care]
- 6. gerpac.eu [gerpac.eu]
- 7. halyardhealth.com [halyardhealth.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nems.nih.gov [nems.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
